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Core Science & Biosynthesis

Foundational

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde CAS 1267279-00-4

An In-depth Technical Guide to 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde: Synthesis, Properties, and Applications Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS 1267279-00-4), a valuable building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific molecule, this paper presents a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications based on established chemical principles and data from structurally related compounds. This guide aims to serve as a foundational resource for the synthesis and utilization of this and similar aryl-cyclopropane scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Aryl-Cyclopropane Moiety

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer significant advantages to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and increased potency.[1][2] The incorporation of a bromophenyl group further enhances the synthetic utility of the molecule, providing a handle for a wide range of cross-coupling reactions to introduce further molecular diversity. 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde, therefore, represents a versatile intermediate for the synthesis of complex and potentially bioactive molecules.[3][4]

Proposed Synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

A multi-step synthesis is proposed, commencing from the commercially available 1-(3-bromophenyl)ethanone. The pathway involves the formation of a key nitrile intermediate, followed by reduction to the target aldehyde.

Synthetic Workflow

Synthetic_Pathway A 1-(3-bromophenyl)ethanone B 1-(3-bromophenyl)cyclopropanecarbonitrile A->B 1. Tosylhydrazine 2. NaH, 1,2-dibromoethane C 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde B->C DIBAL-H, Toluene, -78 °C Reactivity A 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde B Primary Alcohol A->B Reduction (e.g., NaBH₄) C Carboxylic Acid A->C Oxidation (e.g., KMnO₄) D Amine A->D Reductive Amination (R₂NH, NaBH(OAc)₃) E Aryl/Alkyl Substituted Derivative A->E Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Properties, and Applications of 1-(3-Bromophenyl)cyclopropanecarbaldehyde

Executive Summary & Strategic Importance In modern drug discovery, escaping the "flatland" of planar aromatic molecules is a critical strategy for improving the metabolic stability, solubility, and target specificity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, escaping the "flatland" of planar aromatic molecules is a critical strategy for improving the metabolic stability, solubility, and target specificity of active pharmaceutical ingredients (APIs). 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde (CAS: 1267279-00-4) is a highly versatile bifunctional building block designed specifically for this purpose.

The incorporation of the cyclopropyl ring introduces rigid conformational constraints, which can lock a molecule into its bioactive conformation while simultaneously increasing its sp³ character. This specific scaffold has been successfully utilized in the synthesis of complex therapeutic agents, including advanced lactam-based cbl-b inhibitors[1]. From a synthetic perspective, the compound offers two orthogonal handles for derivatization: a 3-bromoaryl group primed for transition-metal-catalyzed cross-coupling, and an aldehyde moiety ready for reductive amination or nucleophilic addition.

Physicochemical Properties

The baseline physicochemical data for 1-(3-bromophenyl)cyclopropanecarbaldehyde and its direct nitrile precursor are summarized below to aid in analytical tracking and stoichiometric calculations[2],.

PropertyValue
Chemical Name 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde
CAS Number 1267279-00-4
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
SMILES String O=CC1(C2=CC=CC(Br)=C2)CC1
Physical State Pale yellow liquid to low-melting solid
Precursor Compound 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-83-1)
Precursor MW 222.08 g/mol

Mechanistic Synthesis & Experimental Workflows

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents; it requires a deep understanding of the thermodynamic and kinetic forces at play. The synthesis of this compound relies on a highly validated two-step sequence: Phase-Transfer Catalyzed (PTC) cyclopropanation followed by cryogenic reduction.

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Causality & Design Choice: Why cyclopropanate the nitrile precursor rather than the aldehyde directly? Aldehydes possess highly reactive carbonyl carbons and relatively weakly acidic α-protons. Subjecting an aldehyde to the strongly basic conditions required for alkylation with 1,2-dibromoethane would inevitably trigger rapid aldol condensation and Cannizzaro-type side reactions. By utilizing 3-bromophenylacetonitrile instead, the cyano group strongly withdraws electron density, acidifying the α-protons while remaining sterically compact and completely resistant to self-condensation under PTC conditions.

Self-Validating Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Dissolve 1-(3-bromophenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene. Add tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.

  • Biphasic Initiation: Slowly add a 50% (w/w) aqueous NaOH solution (excess) while maintaining vigorous stirring (>800 rpm). Note: Vigorous stirring is the critical variable here; it maximizes the interfacial surface area, allowing TBAB to shuttle hydroxide ions into the organic phase to generate the carbanion.

  • Reaction: Heat the biphasic mixture to 50 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield 1-(3-bromophenyl)cyclopropanecarbonitrile.

Step 2: Controlled Reduction of Nitrile to Aldehyde

Causality & Design Choice: Why use Diisobutylaluminum hydride (DIBAL-H) at -78 °C? DIBAL-H is a bulky, electrophilic reducing agent. When reacted with a nitrile at cryogenic temperatures, it transfers a single hydride to the electrophilic carbon, forming a highly stable tetrahedral aluminum-imine complex[3]. The extreme cold (-78 °C) is thermodynamically necessary to prevent the collapse of this intermediate. If the reaction warms prematurely, or if a more aggressive nucleophilic hydride (like LiAlH₄) is used, the intermediate collapses and accepts a second hydride, causing irreversible over-reduction to the primary amine[4].

Self-Validating Protocol:

  • Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar. Purge with inert argon gas.

  • Solvation: Dissolve 1-(3-bromophenyl)cyclopropanecarbonitrile (51.6 mmol) in anhydrous dichloromethane (DCM) or hexanes[1].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Hydride Transfer: Using a syringe pump, slowly add DIBAL-H (1.0 M in hexanes, 51.6 mL, 1.0 eq) dropwise over 30 minutes to manage the exothermic nature of the coordination step.

  • Quench & Hydrolysis: After 2 hours of stirring at -78 °C, quench the reaction by carefully adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Note: Rochelle's salt chelates the resulting aluminum byproducts, preventing the formation of intractable emulsions during extraction.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two distinct, clear phases form. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate to yield the target 1-(3-bromophenyl)cyclopropanecarbaldehyde.

Downstream Applications in Drug Development

The true value of this molecule lies in its orthogonality. The specific geometry of the cyclopropyl ring projects the aldehyde and the 3-bromoaryl group at precise vectors.

  • Suzuki-Miyaura / Buchwald-Hartwig Couplings: The 3-bromo substituent serves as an ideal electrophile for palladium-catalyzed cross-coupling, allowing for the rapid attachment of diverse heteroaryl or amine fragments.

  • Reductive Amination: The sterically accessible aldehyde readily condenses with primary or secondary amines. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) yields complex, rigidified amine libraries critical for targeting challenging kinase or protein-protein interaction (PPI) domains.

Systems & Pathway Visualization

The following diagram maps the logical flow of the synthetic methodology and the divergent downstream functionalization pathways utilized in medicinal chemistry.

SynthesisWorkflow SM 3-Bromophenylacetonitrile (Starting Material) Step1 Cyclopropanation 1,2-Dibromoethane, NaOH, TBAB SM->Step1 Int1 1-(3-Bromophenyl)cyclopropanecarbonitrile (Intermediate) Step1->Int1 Step2 Nitrile Reduction DIBAL-H, -78 °C Int1->Step2 Prod 1-(3-Bromophenyl)cyclopropanecarbaldehyde (Target Product) Step2->Prod App1 Suzuki/Buchwald Coupling (via 3-Bromo) Prod->App1 Pd-Catalysis App2 Reductive Amination (via Aldehyde) Prod->App2 Amine + NaBH(OAc)3

Figure 1: Synthetic workflow and downstream functionalization of the target aldehyde.

References

1.[1] Title : WO2022169997A1 - Lactams as cbl-b inhibitors Source : Google Patents URL :

5.[4] Title : How does di-isobutylaluminium hydride (DiBAl-H) reduces carboxylic acid Source : Chemistry Stack Exchange URL :[Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde

Executive Summary In modern drug discovery and medicinal chemistry, cyclopropyl groups are frequently deployed to enhance metabolic stability, restrict conformational flexibility, and improve the pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, cyclopropyl groups are frequently deployed to enhance metabolic stability, restrict conformational flexibility, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde represents a highly versatile bifunctional building block. The presence of the meta-bromo substituent enables transition-metal-catalyzed cross-coupling reactions, while the cyclopropanecarbaldehyde moiety serves as an electrophilic hub for reductive aminations, Wittig olefinations, and nucleophilic additions.

This technical guide provides an authoritative breakdown of its molecular weight characteristics, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory execution.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde is critical for accurate downstream analytical validation, particularly in mass spectrometry (MS).

The compound possesses an average molecular weight of 225.08 g/mol (1)[1]. However, due to the natural isotopic abundance of bromine (


 at 50.69% and 

at 49.31%), the mass spectrum will not show a single peak at 225 Da. Instead, researchers must look for a characteristic 1:1 doublet at

225 and 227 in positive electrospray ionization mode

.
Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde
CAS Registry Number 1267279-00-4
Molecular Formula C₁₀H₉BrO
Average Molecular Weight 225.08 g/mol
Monoisotopic Mass (

)
223.98 g/mol (2)[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 2

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde is most efficiently achieved via a two-stage process: a phase-transfer-catalyzed cyclopropanation followed by a controlled hydride reduction.

Phase 1: Cyclopropanation

The process begins with the double alkylation of 3-bromophenylacetonitrile. By utilizing 1,2-dibromoethane in the presence of a strong aqueous base and a phase-transfer catalyst (PTC), the acidic benzylic protons are sequentially removed, driving the formation of the cyclopropane ring. This yields the intermediate 1-(3-Bromophenyl)cyclopropanecarbonitrile , which has a molecular weight of 222.08 g/mol (3)[3].

Phase 2: Controlled Reduction

The nitrile intermediate is reduced using Diisobutylaluminum hydride (DIBAL-H). Causality Check: Why DIBAL-H at cryogenic temperatures? DIBAL-H acts as an electrophilic reducing agent. At -78°C, it transfers a single hydride to the nitrile, forming a stable tetrahedral aluminum-imine complex. This prevents over-reduction to the primary alcohol. Only upon aqueous acidic workup is the complex hydrolyzed to reveal the target aldehyde.

SynthesisWorkflow SM 3-Bromophenylacetonitrile (Starting Material) R1 1,2-Dibromoethane + NaOH TEBAC (Phase Transfer) SM->R1 Alkylation INT 1-(3-Bromophenyl)cyclopropanecarbonitrile MW: 222.08 g/mol R1->INT Ring Closure R2 DIBAL-H in Toluene -78°C to RT INT->R2 Hydride Transfer WU Aqueous Acidic Workup (Imine Hydrolysis) R2->WU Al-Imine Complex PROD 1-(3-Bromophenyl)cyclopropanecarbaldehyde MW: 225.08 g/mol WU->PROD Final Product

Step-by-step synthetic pathway from nitrile to the target cyclopropanecarbaldehyde.

Experimental Protocol

Step 1: Preparation of the Nitrile Intermediate

  • Charge a reaction vessel with 3-bromophenylacetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and benzyltriethylammonium chloride (TEBAC, 0.05 equiv).

  • Add a 50% w/w aqueous solution of NaOH (4.0 equiv) dropwise under vigorous stirring at 25°C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material (

    
    ) is consumed.
    
  • Dilute with water and extract with dichloromethane. Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield 1-(3-Bromophenyl)cyclopropanecarbonitrile.
    

Step 2: DIBAL-H Reduction to Aldehyde

  • Dissolve the intermediate in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 30 minutes, maintaining internal temperature below -70°C.

  • Stir at -78°C for 2 hours.

  • Quench & Hydrolysis: Carefully quench the reaction at -78°C with a 1M aqueous HCl solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Note: This acidic hydrolysis is the causal mechanism that breaks down the aluminum-imine complex into the aldehyde.

  • Extract with ethyl acetate, wash with brine, dry, and purify via flash column chromatography to afford the pure 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation. A self-validating system relies on orthogonal techniques: confirming the molecular weight via LC-MS and the connectivity via NMR.

AnalyticalValidation Prep Sample Preparation (1 mg/mL in Acetonitrile) LCMS LC-MS (ESI+) Isotopic Profiling Prep->LCMS NMR 1H & 13C NMR (CDCl3 Solvent) Prep->NMR Mass Observe 1:1 Doublet m/z 225 & 227 [M+H]+ LCMS->Mass Br Isotope Effect Struct Confirm Aldehyde (9.8 ppm) & Cyclopropane Multiplets NMR->Struct Structural Elucidation Valid Validated Molecular Weight (225.08 g/mol) Mass->Valid Struct->Valid

Analytical validation workflow confirming molecular weight and structural integrity.

Validation Benchmarks
  • Mass Spectrometry (LC-MS): The presence of the bromine atom dictates that the mass spectrum must display a distinct isotopic signature. Look for the

    
     peaks at 
    
    
    
    224.98 and 226.98. The absence of this 1:1 doublet indicates a failure in the structural integrity of the aryl halide.
  • Nuclear Magnetic Resonance (

    
    H NMR):  The defining features will be a sharp singlet near 
    
    
    
    9.5–10.0 ppm, confirming the successful hydrolysis of the imine to the carbaldehyde. The cyclopropyl protons typically appear as complex multiplets upfield, between
    
    
    1.2 and 1.8 ppm, integrating for 4 protons.

References

  • 379755 | Sigma-Aldrich: 1-(3-bromophenyl)cyclopropane-1-carbaldehyde , Sigma-Aldrich, 1

  • 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde | C10H9BrO | CID , National Institutes of Health (PubChem), 2

  • 1-(3-Bromophenyl)cyclopropanecarbonitrile - Sigma-Aldrich , Sigma-Aldrich, 3

Sources

Exploratory

1-(3-Bromophenyl)cyclopropanecarbaldehyde: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(3-Bromophenyl)cyclopropanecarbaldehyde serves as a highly versatile, bifunctional building block. By locking the benzylic position into a cyclopropane ring, this compound eliminates benzylic oxidation liabilities while providing two orthogonal handles for late-stage functionalization: a meta-bromo substituent for transition-metal-catalyzed cross-coupling, and an aldehyde for reductive aminations or olefinations.

This technical guide deconstructs the structural informatics (SMILES), physicochemical properties, and validated synthetic workflows for this critical intermediate, providing a self-validating framework for discovery scientists.

Molecular Architecture & SMILES Informatics

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological blueprint of a chemical structure. For 1-(3-Bromophenyl)cyclopropanecarbaldehyde, the canonical SMILES string is:

O=CC1(CC1)c2cc(Br)ccc2

SMILES Deconstruction & Causality

Understanding the SMILES string is critical for computational modeling and database querying:

  • O=C : Represents the carbaldehyde (aldehyde) functional group. The high electrophilicity of this carbonyl carbon makes it an ideal vector for nucleophilic attack.

  • C1 : Designates the quaternary sp³ carbon of the cyclopropane ring. This quaternary center acts as a structural node, forcing the attached phenyl and aldehyde groups into a rigid, pseudo-eclipsed geometry.

  • (CC1) : Denotes the two methylene (-CH₂-) groups of the cyclopropane ring, closing the three-membered ring back at node 1. The high s-character of these C-C bonds imparts unique electronic properties, often allowing the cyclopropane to conjugate with the adjacent phenyl ring.

  • c2cc(Br)ccc2 : Represents the 3-bromophenyl moiety. The c2 node is the point of attachment to the cyclopropane ring. The bromine atom (Br) is positioned meta to the cyclopropane group, providing an optimal vector for exploring structure-activity relationships (SAR) without inducing severe steric hindrance at the benzylic core.

Physicochemical Profile

The following table summarizes the quantitative data and predicted physicochemical properties of 1-(3-Bromophenyl)cyclopropanecarbaldehyde, extrapolated from analogous cyclopropyl derivatives [1][3].

PropertyQuantitative Value
SMILES String O=CC1(CC1)c2cc(Br)ccc2
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Exact Mass 223.98 g/mol
Topological Polar Surface Area (TPSA) 17.1 Ų
Hydrogen Bond Donors / Acceptors 0 / 1
Rotatable Bonds 2
XLogP3 (Predicted) ~2.4

Strategic Synthesis Workflows

The synthesis of 1-(3-Bromophenyl)cyclopropanecarbaldehyde requires precise control over oxidation states. Direct cyclopropanation of an existing styrene derivative is often low-yielding. Instead, the most robust methodologies rely on the functional group manipulation of pre-formed 1-arylcyclopropane precursors, such as 1-(3-bromophenyl)cyclopropanecarbonitrile [1] or 1-(3-bromophenyl)cyclopropane-1-carboxylic acid [2].

Synthesis A 1-(3-Bromophenyl) cyclopropanecarbonitrile B 1-(3-Bromophenyl) cyclopropanecarbaldehyde A->B DIBAL-H, Toluene, -78°C Reduction & Hydrolysis C 1-(3-Bromophenyl) cyclopropanecarboxylic acid D [1-(3-Bromophenyl) cyclopropyl]methanol C->D BH3-THF, 0°C to RT Carboxyl Reduction D->B Dess-Martin Periodinane Mild Oxidation

Figure 1: Divergent synthetic routes to 1-(3-Bromophenyl)cyclopropanecarbaldehyde.

Detailed Experimental Protocol: Nitrile Reduction Route

The most atom-economical and widely adopted route is the direct reduction of 1-(3-bromophenyl)cyclopropanecarbonitrile using Diisobutylaluminum hydride (DIBAL-H).

Mechanistic Causality: DIBAL-H is utilized because, at cryogenic temperatures (-78 °C), it transfers a single hydride to the nitrile carbon, forming a stable tetrahedral aluminum-imine complex. This intermediate resists further reduction. It is only during the aqueous acidic workup that the complex is hydrolyzed to the target aldehyde, preventing over-reduction to the primary amine.

Step-by-Step Methodology (Self-Validating System)

Step 1: Preparation and Inert Atmosphere

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: DIBAL-H is highly pyrophoric and moisture-sensitive. Even trace ambient humidity will quench the reagent, generating explosive H₂ gas and resulting in incomplete starting material conversion.

Step 2: Substrate Dissolution & Cryogenic Cooling

  • Action: Dissolve 1-(3-bromophenyl)cyclopropanecarbonitrile (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL) to create a 0.2 M solution. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Causality: Toluene is the preferred solvent as it remains fluid at -78 °C and does not coordinate strongly with the aluminum center. Cryogenic cooling is mandatory to trap the tetrahedral intermediate and prevent runaway exothermic over-reduction.

Step 3: DIBAL-H Addition

  • Action: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 11.0 mL, 1.1 eq) dropwise over 30 minutes down the inner wall of the flask.

  • Causality: Dropwise addition prevents localized concentration and temperature spikes. The slight excess (1.1 eq) accounts for trace moisture while avoiding the formation of over-reduced impurities.

Step 4: Reaction Monitoring

  • Action: Stir the reaction at -78 °C for 2 hours. Monitor progress via TLC (Hexanes/EtOAc 9:1, UV visualization).

  • Causality: TLC confirms the complete disappearance of the less polar nitrile precursor before initiating the quench.

Step 5: Quench and Hydrolysis (Critical Step)

  • Action: Quench the reaction strictly at -78 °C by the slow dropwise addition of anhydrous methanol (3 mL), followed by 20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 hours.

  • Causality: Methanol safely destroys unreacted DIBAL-H. Rochelle's salt is critical; it chelates the aluminum ions, breaking up the notoriously stubborn, gelatinous aluminum hydroxide emulsion. This ensures a clean, biphasic separation and maximizes the isolated yield of the aldehyde.

Step 6: Isolation

  • Action: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Applications in Drug Development

The 1-(3-Bromophenyl)cyclopropanecarbaldehyde scaffold is highly prized in medicinal chemistry for three distinct reasons:

  • Metabolic Shielding via Conformational Restriction: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group. It locks the spatial arrangement of the attached pharmacophores while effectively blocking cytochrome P450 (CYP)-mediated oxidation at the otherwise vulnerable benzylic position.

  • Orthogonal Functionalization: The meta-bromo substituent serves as a robust handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). This allows chemists to rapidly generate diverse libraries of biaryl or aryl-heteroaryl compounds.

  • Aldehyde Versatility: The carbaldehyde group is primed for reductive aminations to synthesize complex secondary or tertiary amines, or for Wittig olefinations to extend the carbon framework, making it an invaluable node in convergent synthesis strategies.

References

  • Sigma-Aldrich. "1-(3-Bromophenyl)cyclopropanecarbonitrile". MilliporeSigma.
  • Sigma-Aldrich. "1-(3-Bromophenyl)cyclopropane-1-carboxylic acid". MilliporeSigma.
  • Guidechem. "1-(4-bromophenyl)cyclopropane-1-carbaldehyde 1147531-61-0 wiki". Guidechem Chemical Database.
Foundational

Technical Guide: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

Part 1: Executive Summary & Compound Identity 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS: 1267279-00-4 ) is a specialized building block in medicinal chemistry, valued for its ability to introduce a conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS: 1267279-00-4 ) is a specialized building block in medicinal chemistry, valued for its ability to introduce a conformationally restricted cyclopropyl linker while retaining a reactive aldehyde handle and a brominated aryl motif suitable for downstream cross-coupling (e.g., Suzuki-Miyaura).

Due to its high molecular weight and polarity, this compound exhibits a high atmospheric boiling point, rendering it susceptible to thermal decomposition and oxidation during purification. This guide provides a technical analysis of its physical properties, specifically focusing on boiling point prediction, vacuum distillation protocols, and handling strategies to maintain structural integrity.

Key Physicochemical Data
PropertyValue / Description
CAS Number 1267279-00-4
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Predicted Boiling Point (760 mmHg) 275°C – 285°C (Extrapolated)
Operational Boiling Point (1.0 mmHg) 115°C – 125°C (Recommended range)
Physical State Colorless to pale yellow oil (tends to darken upon oxidation)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water.[1][2]

Part 2: Boiling Point Analysis & Prediction Logic

The Challenge of Atmospheric Distillation

Experimental boiling point data for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde at atmospheric pressure is rarely reported because the compound degrades before reaching its boiling plateau (~280°C).[2] The aldehyde functionality is prone to:

  • Auto-oxidation: Rapid conversion to 1-(3-bromophenyl)cyclopropanecarboxylic acid in the presence of heat and air.

  • Tischenko Reaction: Disproportionation catalyzed by trace alkoxides or heat.

Nomograph-Based Pressure Correction

To purify this compound safely, researchers must utilize reduced pressure. The relationship between the atmospheric boiling point and the required vacuum temperature follows the Clausius-Clapeyron relation.

Estimated Distillation Ranges:

  • High Vacuum (0.5 mmHg): 105°C – 110°C

  • Standard Vacuum (10 mmHg): 155°C – 165°C

  • Atmospheric (760 mmHg): >275°C (Decomposition Risk)

Note: The 1,1-disubstitution pattern on the cyclopropane ring creates a quaternary center that slightly lowers the boiling point compared to linear isomers due to a more globular molecular shape, but the heavy bromine atom dominates the volatility profile.

Logic Diagram: Boiling Point & Handling Strategy

BP_Strategy Compound 1-(3-Bromo-phenyl)- cyclopropanecarbaldehyde Prop_Analysis Analyze Properties: MW 225.08 | Polar Aldehyde Compound->Prop_Analysis Atm_BP Predicted Atm BP ~280°C Prop_Analysis->Atm_BP Risk Risk: Thermal Decomposition & Oxidation Atm_BP->Risk Vacuum_Calc Apply Nomograph Correction Target: 0.5 - 1.0 mmHg Risk->Vacuum_Calc Avoid Target_BP Target Vapor Temp 110°C - 125°C Vacuum_Calc->Target_BP Distillation Short-Path Distillation (Vigreux Column optional) Target_BP->Distillation Storage Storage: < -20°C under Argon Distillation->Storage

Figure 1: Decision matrix for determining the safe handling and purification temperature of high-boiling aldehyde intermediates.

Part 3: Experimental Protocol (Synthesis & Purification)

Synthesis Context (Source of Impurities)

Understanding the boiling point requires understanding the synthesis, as specific impurities will affect the distillation range.

  • Route: Alkylation of 3-bromophenylacetonitrile with 1,2-dibromoethane (using NaOH/TBAB), followed by DIBAL-H reduction.

  • Key Impurity: The unreduced nitrile precursor (BP ~140°C at 1 mmHg) and the over-reduced alcohol (BP > Aldehyde).

  • Implication: A fractional distillation is required to separate the aldehyde from the lower-boiling nitrile.

Vacuum Distillation Protocol

Objective: Isolate >98% pure aldehyde from the crude reaction mixture.

Equipment Setup:

  • Short-path distillation head (minimize thermal exposure).

  • High-vacuum pump (capable of <1 mmHg).

  • Manometer (digital preferred).

  • Oil bath with magnetic stirring.

Step-by-Step Methodology:

  • Degassing: Place the crude oil in the boiling flask. Stir rapidly under high vacuum (without heat) for 10 minutes to remove residual solvents (DCM/THF). Failure to do this will cause "bumping" when heat is applied.

  • Ramp Heating:

    • Set vacuum to 1.0 mmHg .

    • Slowly raise oil bath temperature to 130°C .

    • Observe the first fraction (Forerun): Vapor temp <100°C . This contains residual solvent and unreacted nitrile. Discard.

  • Product Collection:

    • Raise bath temperature to 145°C – 155°C .

    • Collect the main fraction when vapor temperature stabilizes between 115°C and 125°C (at 1 mmHg).

    • Visual Cue: The product should be a clear, colorless oil. If it turns yellow in the receiver, check vacuum integrity (oxidation).

  • Shutdown:

    • Remove heat source.[3]

    • Backfill with Argon or Nitrogen (Never air) to prevent rapid oxidation of the hot aldehyde.

Purification Workflow Diagram

Purification_Flow Crude Crude Reaction Mixture (Aldehyde, Nitrile, Tar) Strip Solvent Stripping (Rotovap) Crude->Strip Vac_Setup High Vacuum Setup (<1 mmHg) Strip->Vac_Setup Fraction1 Fraction 1: Forerun (Nitrile/Solvent) <100°C Vapor Vac_Setup->Fraction1 Low Temp Fraction2 Fraction 2: Product 115-125°C Vapor Vac_Setup->Fraction2 Main Cut Residue Pot Residue (Polymers/Salts) Vac_Setup->Residue Remains

Figure 2: Purification workflow isolating the target aldehyde from synthetic byproducts.

Part 4: Storage and Stability

Once distilled, the boiling point is no longer the primary concern—stability is.

  • Temperature: Store at -20°C.

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Stabilizers: For long-term storage (>1 month), consider adding 0.1% w/w hydroquinone or BHT to inhibit radical oxidation, provided it does not interfere with downstream chemistry.

References

  • PubChem. (n.d.). Compound Summary: 1-(3-Bromophenyl)cyclopropanecarbonitrile (Precursor Data). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(3-bromo-phenyl)-cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde. Given the specificity of this molecule, publicly available, empirical solubility data is scarce. Therefore, this document focuses on equipping researchers with the foundational principles, predictive analyses, and robust experimental protocols necessary to establish a comprehensive solubility profile. The methodologies outlined herein are grounded in established physicochemical principles and standard laboratory practices.

Physicochemical Profile and Solubility Predictions

Understanding the molecular structure of 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde is paramount to predicting its behavior in various organic solvents. The molecule can be deconstructed into three key functional components:

  • 3-Bromophenyl Group: This aromatic ring substituted with a bromine atom introduces a degree of polarity and potential for pi-pi stacking interactions. The bromine atom is an electron-withdrawing group, influencing the electron density of the phenyl ring.

  • Cyclopropane Ring: A strained, three-membered aliphatic ring that is generally considered nonpolar.

  • Carbaldehyde Group (-CHO): The carbonyl (C=O) bond in the aldehyde is highly polar, making it a hydrogen bond acceptor. This is the primary site for interactions with polar solvents.[1][2]

Principle of "Like Dissolves Like" : This fundamental principle of solubility states that substances with similar intermolecular forces and polarity will be mutually soluble.[3][4]

Predicted Solubility Behavior:

  • Nonpolar Solvents (e.g., Hexane, Heptane, Cyclohexane): Solubility is expected to be low. While the cyclopropane and phenyl rings are nonpolar, the highly polar aldehyde group will limit solubility in purely nonpolar media.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)): Moderate to high solubility is predicted. These solvents possess a significant dipole moment that can engage in strong dipole-dipole interactions with the aldehyde group.[1] Aldehydes and ketones are generally soluble in common organic solvents.[1][3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can act as hydrogen bond donors to the lone pair of electrons on the carbonyl oxygen, in addition to dipole-dipole interactions.[2][5]

  • Aqueous Solubility: Very low solubility is expected. Although the aldehyde can accept hydrogen bonds from water, the large, nonpolar bromophenyl and cyclopropyl components are hydrophobic, which significantly diminishes water solubility.[1][5]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The isothermal "shake-flask" method is a well-established and reliable technique for this purpose.[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[6][7] The OECD Test Guideline 105 provides a standardized framework for such determinations, particularly for water solubility, but the principles are broadly applicable.[8][9][10][11]

Experimental Workflow

The following diagram outlines the key steps for determining the solubility of 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to settle (e.g., 24-48 hrs) equil1->equil2 analysis1 Filter supernatant (0.45 µm PTFE filter) equil2->analysis1 analysis2 Dilute sample with mobile phase analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 result1 Calculate Solubility (e.g., mg/mL or mol/L) analysis3->result1

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Isothermal Shake-Flask Method
  • Preparation: To a series of glass vials, add a pre-weighed excess amount of 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary test can help determine the necessary time to achieve saturation.[8]

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[12] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and correlation with solvent properties like the polarity index.

Table 1: Hypothetical Solubility Profile of 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde at 25°C
SolventSolvent ClassPolarity Index[13][14]Predicted Solubility (g/L)
n-HeptaneNonpolar0.0< 1
TolueneNonpolar (Aromatic)2.410 - 50
Dichloromethane (DCM)Polar Aprotic3.1> 100
Tetrahydrofuran (THF)Polar Aprotic4.0> 200
Ethyl AcetatePolar Aprotic4.4> 150
AcetonePolar Aprotic5.1> 200
EthanolPolar Protic5.2> 150
MethanolPolar Protic5.1> 100

Note: The solubility values in this table are predictive and must be confirmed by experimental measurement.

The relationship between solvent polarity and the structural features of the solute can be visualized to aid in understanding the results.

G cluster_solute 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde cluster_solvent Solvent Type solute_polar Polar Aldehyde (Dipole, H-bond Acceptor) solvent_protic Polar Protic (e.g., Ethanol) (H-bond Donor/Acceptor) solute_polar->solvent_protic Strong Interaction (High Solubility) solvent_aprotic Polar Aprotic (e.g., THF) (Dipole Interactions) solute_polar->solvent_aprotic Strong Interaction (High Solubility) solvent_nonpolar Nonpolar (e.g., Heptane) (van der Waals Forces) solute_polar->solvent_nonpolar Mismatch (Low Solubility) solute_nonpolar Nonpolar Moieties (Bromophenyl, Cyclopropyl) solute_nonpolar->solvent_protic Mismatch (Reduced Solubility) solute_nonpolar->solvent_nonpolar Favorable Interaction

Sources

Foundational

Technical Whitepaper: Synthesis, Economic Valuation, and Application of 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde (97%)

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp³-rich scaffolds is paramount for improving the pharmacokinetic profiles of drug candidates. 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-rich scaffolds is paramount for improving the pharmacokinetic profiles of drug candidates. 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde (CAS 1267279-00-4) has emerged as a premium, highly specialized building block that fulfills this need. It offers dual orthogonal reactivity: a sterically constrained cyclopropyl aldehyde primed for reductive aminations, and a meta-bromo aryl group ready for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of this compound, detailing the mechanistic causality behind its synthetic protocols, the stringent analytical requirements to achieve a ≥97% purity threshold, and the economic factors driving its high market valuation.

Structural Significance & Chemical Properties

The value of this intermediate lies in its precise three-dimensional geometry. The cyclopropane ring restricts the conformational flexibility of the adjacent aldehyde, which can predictably orient basic amines introduced via downstream reductive amination. Furthermore, the meta-substitution of the bromine atom prevents steric hindrance during bulky palladium-catalyzed cross-coupling reactions, ensuring high catalytic turnover.

Table 1: Chemical and Physical Specifications
PropertySpecification
Chemical Name 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde
CAS Registry Number 1267279-00-4
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Target Purity ≥ 97% (Validated via HPLC/qNMR)
Appearance Pale yellow to colorless liquid

Data supported by the. [1]

Economic Valuation: The Cost of 97% Purity

Unlike bulk commodity chemicals, 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde is a specialty intermediate. Its market price—often approaching $900 USD per gram —is a direct reflection of the synthetic bottlenecks involved in its production.

The primary cost driver is not the raw materials, but the rigorous purification required to achieve the 97% purity threshold . In high-throughput library synthesis, trace impurities such as unreacted nitriles or over-reduced primary amines act as potent σ-donors. These impurities can irreversibly coordinate to Pd(0) catalysts during late-stage Buchwald-Hartwig or Suzuki-Miyaura couplings, leading to catalyst poisoning and irreproducible yields. Thus, the premium price guarantees a catalyst-safe reagent.

Table 2: Comparative Market Pricing (Specialty Synthesis Tier)
SupplierCatalog / Product IDQuantityListed Price (USD)
Aldlab Chemicals 1267279-00-41 g~$900.00
Sigma-Aldrich 379755CustomVariable (Quote Required)
BLD Pharm BD01055677CustomVariable (Quote Required)

Pricing data aggregated from and . [2][3]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound requires a meticulously controlled two-phase approach to prevent over-reaction and byproduct formation.

SynthesisWorkflow Step1 3-Bromophenylacetonitrile [Starting Material] Step2 Biphasic Cyclopropanation (1,2-Dibromoethane, NaOH, TBAB, 45°C) Step1->Step2 Step3 1-(3-Bromophenyl)cyclopropanecarbonitrile [Isolated Intermediate] Step2->Step3 Step4 Cryogenic Reduction (DIBAL-H, Toluene, -78°C) Step3->Step4 Step5 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde [Final API Intermediate, ≥97% Purity] Step4->Step5

Synthetic workflow for 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde.

Step-by-Step Experimental Protocol

Phase 1: Phase-Transfer Catalyzed Cyclopropanation

  • Preparation: Charge a flame-dried reaction vessel with 3-bromophenylacetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 equiv). Mechanistic Rationale: TBAB acts as a phase-transfer catalyst (PTC), migrating the hydroxide ion into the organic phase to deprotonate the highly acidic benzylic position without requiring strictly anhydrous conditions or pyrophoric bases (e.g., NaH).

  • Biphasic Reaction: Slowly add a 50% aqueous NaOH solution dropwise under vigorous stirring (≥800 rpm) to maximize interfacial surface area.

  • Thermal Control: Heat the mixture to 45 °C for 12 hours. Mechanistic Rationale: Elevated temperature accelerates the intramolecular SN2 ring closure following the initial alkylation, preventing the accumulation of the mono-alkylated intermediate.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate nitrile.

Phase 2: Cryogenic DIBAL-H Reduction

  • Cryogenic Setup: Dissolve the intermediate nitrile in anhydrous toluene (0.2 M) under an inert argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv) dropwise over 30 minutes. Mechanistic Rationale: The choice of DIBAL-H at -78 °C is a self-validating mechanistic requirement. It halts the reduction at the stable tetrahedral aluminum iminium complex. If allowed to warm prematurely, or if a nucleophilic hydride like LiAlH₄ were used, over-reduction to the primary amine would occur.

  • Quenching: After 2 hours, quench with ethyl acetate, followed immediately by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Hydrolysis: Stir vigorously at room temperature for 4 hours. Mechanistic Rationale: Rochelle's salt chelates the aluminum ions, breaking the thick emulsion and facilitating the clean hydrolysis of the imine to the target aldehyde.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to achieve the final ≥97% purity.

Quality Control: Enforcing the 97% Threshold

To validate the 97% purity threshold, a dual-assay approach is utilized as a self-validating system:

  • Reverse-Phase HPLC: Quantifies organic impurities. Detection at 254 nm ensures accurate integration of the aromatic chromophore, specifically screening for trace unreacted nitriles.

  • Quantitative ¹H-NMR (qNMR): Serves as an orthogonal validation method. The diagnostic aldehyde proton singlet at ~9.5 ppm must integrate cleanly in a 1:4 ratio against the cyclopropyl methylene multiplets (~1.2–1.6 ppm). The absence of extraneous peaks in the aliphatic region confirms the complete removal of 1,2-dibromoethane.

Strategic Applications in Drug Discovery

Once the 97% purity is validated, the compound is deployed in divergent late-stage functionalization pathways.

ApplicationWorkflow Core 1-(3-Bromophenyl) cyclopropane-1-carbaldehyde PathA Reductive Amination (R-NH2, NaBH(OAc)3) Core->PathA PathB Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat.) Core->PathB ProdA Cyclopropylmethylamine Pharmacophore PathA->ProdA ProdB Biaryl Cyclopropyl Aldehyde Scaffold PathB->ProdB

Divergent late-stage functionalization pathways in drug discovery.

Researchers utilize the aldehyde moiety for reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) to install basic solubilizing groups. Alternatively, the meta-bromo substituent serves as an ideal electrophile for Suzuki-Miyaura cross-coupling with aryl boronic acids, allowing for the rapid assembly of complex biaryl systems commonly found in kinase inhibitors and GPCR antagonists.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde. National Institutes of Health. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of 1-(3-Bromophenyl)cyclopropanecarbaldehyde via Phase-Transfer Catalysis and Controlled Hydride Reduction

Executive Summary & Retrosynthetic Rationale The 1-arylcyclopropanecarbaldehyde motif is a highly valuable building block in modern medicinal chemistry. The cyclopropyl ring restricts conformational flexibility and enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The 1-arylcyclopropanecarbaldehyde motif is a highly valuable building block in modern medicinal chemistry. The cyclopropyl ring restricts conformational flexibility and enhances the metabolic stability of drug candidates, while the 3-bromo substituent serves as a versatile orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details a robust, two-step synthetic protocol to generate 1-(3-bromophenyl)cyclopropanecarbaldehyde from 3-bromophenylacetonitrile. The methodology prioritizes scalability, safety, and mechanistic precision, avoiding the use of highly pyrophoric reagents where possible.

Mechanistic Rationale & Experimental Design

Step 1: Construction of the Cyclopropane Ring via Phase-Transfer Catalysis (PTC)

The synthesis begins with the α,α-bis-alkylation of 3-bromophenylacetonitrile using 1,2-dibromoethane. While strong bases like sodium hydride (NaH) in anhydrous DMF are traditionally used, we employ a Phase-Transfer Catalysis (PTC) approach utilizing 50% aqueous NaOH and triethylbenzylammonium chloride (TEBAC) .

  • Causality & Expertise : The biphasic PTC system is chosen over NaH because it inherently mitigates thermal runaway risks and avoids moisture-sensitive reagents, making the process highly scalable. TEBAC facilitates the transport of hydroxide ions into the organic phase, deprotonating the acidic α-carbon of the nitrile (

    
    ). The resulting carbanion undergoes sequential 
    
    
    
    reactions with 1,2-dibromoethane to close the cyclopropane ring. Vigorous mechanical stirring is the critical success factor here; it maximizes the interfacial surface area between the aqueous and organic phases, driving the reaction forward.
Step 2: Controlled Electrophilic Reduction of the Nitrile

The intermediate, 1-(3-bromophenyl)cyclopropanecarbonitrile, is reduced to the corresponding aldehyde using Diisobutylaluminum hydride (DIBAL-H) .

  • Causality & Expertise : DIBAL-H is specifically selected because it acts as an electrophilic reducing agent. At 0 °C, the aluminum atom coordinates to the lone pair of the nitrile nitrogen, followed by a single hydride transfer to the nitrile carbon. This forms a stable tetrahedral aluminum imine complex that resists further reduction. If a nucleophilic reducing agent like

    
     were used, the reaction would rapidly over-reduce to the primary amine.
    
  • Quench Rationale : While Rochelle's salt (potassium sodium tartrate) is the standard quench for DIBAL-H when isolating alcohols, it is insufficient here. The intermediate aluminum imine complex must be actively hydrolyzed to the aldehyde, which mechanistically requires acidic conditions. Therefore, quenching with 1N HCl is strictly required to drive the imine-to-aldehyde hydrolysis while simultaneously breaking the aluminum emulsion.

Workflow Visualization

SynthesisWorkflow SM 3-Bromophenylacetonitrile PTC Phase-Transfer Catalysis 1,2-Dibromoethane 50% NaOH, TEBAC, 60 °C SM->PTC Int 1-(3-Bromophenyl) cyclopropanecarbonitrile PTC->Int Red Electrophilic Reduction DIBAL-H (1.5 eq) DCM, 0 °C to RT Int->Red Hyd Acidic Hydrolysis 1N HCl Quench Red->Hyd Prod 1-(3-Bromophenyl) cyclopropanecarbaldehyde Hyd->Prod

Workflow for the two-step synthesis of 1-(3-bromophenyl)cyclopropanecarbaldehyde from a nitrile.

Quantitative Reaction Parameters

StepMaterial / ReagentMolecular WeightEquivalentsFunction
1 3-Bromophenylacetonitrile196.05 g/mol 1.0Starting Material
1 1,2-Dibromoethane187.86 g/mol 1.5Bis-alkylating Agent
1 NaOH (50% w/w aq.)40.00 g/mol ExcessStrong Base
1 TEBAC227.77 g/mol 0.05Phase-Transfer Catalyst
2 1-(3-Bromophenyl)cyclopropanecarbonitrile222.08 g/mol 1.0Intermediate
2 DIBAL-H (1.0 M in DCM)142.22 g/mol 1.5Electrophilic Reductant
2 1N HCl (aq.)36.46 g/mol ExcessQuench / Imine Hydrolysis

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
  • Setup : Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

  • Reagent Charging : Add 3-bromophenylacetonitrile (10.0 g, 51.0 mmol, 1.0 eq), 1,2-dibromoethane (14.3 g, 76.5 mmol, 1.5 eq), and TEBAC (0.58 g, 2.55 mmol, 0.05 eq).

  • Base Addition : Slowly add 50% aqueous NaOH solution (40 mL). Note: The reaction is mildly exothermic upon base addition.

  • Reaction : Heat the biphasic mixture to 60 °C and stir vigorously (

    
     800 rpm) for 8 hours.
    
    • Self-Validating Check: The mixture must form a milky emulsion. If phase separation is clearly visible during stirring, increase the agitation rate immediately. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material (

      
      ) is consumed.
      
  • Workup : Cool to room temperature. Dilute with DI water (100 mL) to dissolve precipitated salts, and extract with Dichloromethane (DCM) (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with 1N HCl (50 mL) to remove residual amine catalyst, followed by brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude oil via silica gel flash chromatography (eluting with 5% EtOAc in Hexanes) to afford the pure cyclopropanecarbonitrile intermediate.

Protocol 2: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbaldehyde
  • Setup : Flame-dry a 250 mL two-neck round-bottom flask. Flush the system with dry Nitrogen gas to ensure an anhydrous environment.

  • Dissolution : Dissolve the intermediate 1-(3-bromophenyl)cyclopropanecarbonitrile (5.0 g, 22.5 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Cooling : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reduction : Using a syringe pump, add DIBAL-H (1.0 M in DCM, 33.7 mL, 33.7 mmol, 1.5 eq) dropwise over 30 minutes.

    • Self-Validating Check: Dropwise addition prevents localized heating. Maintaining the temperature at 0 °C is critical to ensure the reaction stops at the stable aluminum imine complex.

  • Reaction : Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 14 hours.

  • Hydrolysis/Quench : Cool the mixture back to 0 °C. Carefully add 1N HCl (40 mL) dropwise to quench unreacted DIBAL-H and hydrolyze the imine.

    • Caution: Vigorous gas evolution (

      
      ) will occur initially.
      
  • Extraction : Stir vigorously for 30–45 minutes at room temperature until the aluminum emulsion breaks completely and two distinct, clear liquid phases form. Extract the aqueous layer with DCM (2 × 30 mL).

  • Finishing : Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via column chromatography (Hexanes:EtOAc 95:5) to yield the target 1-(3-bromophenyl)cyclopropanecarbaldehyde.
    

References

  • Title: EP3811945A1 - Compounds for treating and preventing growth hormone receptor-dependent conditions (DIBAL-H Reduction Protocol)
Application

Application Note: High-Yield Reductive Amination of Sterically Hindered 1-(3-Bromophenyl)cyclopropanecarbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Focus: Synthesis of conformationally restricted, halogenated alkylamines for drug discovery. Strategic Importance in Medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Focus: Synthesis of conformationally restricted, halogenated alkylamines for drug discovery.

Strategic Importance in Medicinal Chemistry

The incorporation of the 1-(3-bromophenyl)cyclopropyl motif into small-molecule therapeutics is a highly effective strategy in modern drug design. The cyclopropyl ring introduces severe conformational restriction, which often enhances target binding affinity by locking the molecule into a bioactive conformation. Furthermore, it increases metabolic stability by blocking cytochrome P450-mediated


-oxidation. The 3-bromo substituent serves as a versatile, orthogonal handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, synthesizing amines from 1-(3-bromophenyl)cyclopropanecarbaldehyde presents a distinct chemical challenge. The


-quaternary carbon of the cyclopropane ring creates a neo-pentyl-like steric environment, significantly impeding standard nucleophilic addition and dehydration kinetics.

Mechanistic Causality & Reagent Selection

To successfully execute a reductive amination on this sterically encumbered scaffold, one must understand the kinetic bottlenecks of the reaction pathway.

The Kinetic Bottleneck

The reaction proceeds via three distinct phases:

  • Nucleophilic Attack: The amine attacks the aldehyde to form a hemiaminal.

  • Dehydration: The hemiaminal loses water to form a transient iminium ion (or imine).

  • Hydride Reduction: The iminium ion is reduced to the final alkylamine.

Because of the extreme steric bulk of the 1-arylcyclopropyl group, Step 2 (Dehydration) is exceptionally slow. If a highly reactive, unselective reducing agent such as Sodium Borohydride (NaBH


) is utilized, it will rapidly reduce the unreacted starting aldehyde to 1-(3-bromophenyl)cyclopropylmethanol before the iminium ion can form, devastating the reaction yield.
The Solution: STAB and Lewis Acid Activation

To circumvent premature reduction, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)


)  is the industry-standard reagent[1]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the hydride, rendering STAB remarkably selective for iminium ions over sterically hindered aliphatic aldehydes[1].

For primary amines or unhindered secondary amines, STAB in 1,2-dichloroethane (DCE) is sufficient[2]. However, when coupling weakly nucleophilic (e.g., anilines) or bulky secondary amines, the hemiaminal intermediate stalls. In these cases, the addition of Titanium(IV) isopropoxide (Ti(OiPr)


)  is mandatory. Ti(OiPr)

acts as a potent oxophilic Lewis acid, coordinating to the aldehyde oxygen to accelerate amine attack, and subsequently sequestering the leaving water molecule to irreversibly drive imine formation prior to reduction[3].

Mechanism A Aldehyde (Sterically Hindered) C Hemiaminal Intermediate A->C + Amine B Amine (1° or 2°) B->C D Iminium Ion (Transient) C->D - H2O (Ti(OiPr)4) E Target Alkylamine D->E + Hydride (STAB)

Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while minimizing the formation of the alcohol byproduct.

Protocol A: Standard STAB-Mediated Reductive Amination

Recommended for: Primary aliphatic amines and unhindered secondary amines.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(3-bromophenyl)cyclopropanecarbaldehyde (1.0 equivalent, e.g., 1.0 mmol, 225 mg).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL). Add the desired amine (1.2 equivalents).

    • Causality Note: DCE is preferred over Dichloromethane (DCM) because STAB exhibits superior solubility and stability in DCE, leading to more reproducible kinetics.

  • Pre-Stirring: Stir the mixture at room temperature (25 °C) for 30 minutes to allow hemiaminal equilibration.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents, 318 mg) in a single portion. Stir under a nitrogen atmosphere for 4–12 hours. Monitor via TLC (Hexanes/EtOAc, UV detection).

  • Quench & Workup: Once the aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NaHCO

    
     (5.0 mL).
    
    • Causality Note: STAB releases acetic acid as a byproduct. The NaHCO

      
       quench neutralizes the acid, ensuring the product amine is in its free-base form for extraction.
      
  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Ti(OiPr) -Promoted Reductive Amination

Recommended for: Anilines, bulky secondary amines, and highly deactivated nucleophiles.

  • Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve 1-(3-bromophenyl)cyclopropanecarbaldehyde (1.0 eq) and the sterically hindered amine (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (2.0 equivalents) dropwise via syringe. Stir the mixture at room temperature for 6–8 hours.
    
    • Causality Note: The solution may turn slightly yellow/orange, indicating the formation of the titanium-imine complex.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Cyanoborohydride (NaCNBH

    
    ) or STAB (1.5 equivalents) portionwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours[3].
    
  • Workup (Critical Step): Quench the reaction with 1M aqueous NaOH (5.0 mL).

    • Causality Note: The addition of NaOH precipitates the titanium salts as insoluble TiO

      
      . Stir vigorously for 15 minutes, then filter the entire suspension through a pad of Celite to prevent intractable emulsions during extraction.
      
  • Extraction: Extract the filtrate with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE/THF Add Ti(OiPr)4 if amine is hindered Step2 2. Hydride Reduction Add NaBH(OAc)3 (STAB) portionwise Stir at 25°C for 4-12 h Step1->Step2 Step3 3. Reaction Quench Quench with sat. NaHCO3 or NaOH Filter through Celite if Ti(OiPr)4 used Step2->Step3 Step4 4. Extraction & Purification Extract with EtOAc, dry over Na2SO4 Purify via Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the reductive amination process.

Quantitative Data & Yield Optimization

The following table summarizes expected yields based on the choice of amine and protocol. Data reflects the necessity of Lewis acid activation for hindered substrates.

Amine TypeExample SubstrateRecommended ProtocolReducing AgentExpected Yield (%)Primary Byproduct
Primary (Unhindered) BenzylamineProtocol ASTAB85 – 92%Trace Alcohol
Secondary (Cyclic) PiperidineProtocol ASTAB80 – 88%Trace Alcohol
Primary (Aryl) 4-FluoroanilineProtocol BTi(OiPr)

/ STAB
75 – 82%Unreacted Aldehyde
Secondary (Bulky) DiisopropylamineProtocol BTi(OiPr)

/ NaCNBH

60 – 70%Alcohol / Unreacted
Control (Poor Reagent) BenzylamineModified ANaBH

(No STAB)
< 20%Major: Alcohol

Note: The "Alcohol" byproduct refers to 1-(3-bromophenyl)cyclopropylmethanol, resulting from the direct reduction of the starting material before imine formation can occur.

References

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines (Citing: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes). ACS Publications. URL:[Link]

  • Reductive Amination, and How It Works (Citing: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride). Master Organic Chemistry. URL:[Link]

  • US8268848B2 - Cyclopropane compound (Validation of reductive amination on 1-phenylcyclopropanecarbaldehyde derivatives). Google Patents.

Sources

Method

Application Notes and Protocols: The Wittig Reaction with Cyclopropanecarbaldehyde Derivatives

Introduction: Navigating the Olefination of a Unique Aldehyde The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with exceptional regioco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Olefination of a Unique Aldehyde

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with exceptional regiocontrol.[1] This transformation, which converts aldehydes and ketones into alkenes, is driven by the formation of a highly stable phosphine oxide byproduct.[2] While extensively studied for a vast array of carbonyl compounds, the application of the Wittig reaction to cyclopropanecarbaldehyde derivatives presents unique considerations. The inherent steric bulk and electronic nature of the cyclopropyl group, positioned directly adjacent to the reactive carbonyl center, can significantly influence reaction kinetics, yields, and stereochemical outcomes.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the critical parameters governing the Wittig reaction with cyclopropanecarbaldehyde derivatives, offering both a theoretical framework and practical, field-proven protocols. We will delve into the mechanistic nuances, the critical choice between stabilized and non-stabilized ylides, and the strategic considerations for achieving desired stereoselectivity in the synthesis of valuable vinylcyclopropane building blocks.

The Decisive Factor: Stabilized vs. Non-Stabilized Ylides

The nature of the phosphorus ylide is paramount in determining the stereochemical outcome of the Wittig reaction.[3] This choice is particularly critical when working with sterically demanding aldehydes like cyclopropanecarbaldehyde.

  • Non-Stabilized Ylides for (Z)-Alkenes: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive.[4] Their reactions with aldehydes are generally under kinetic control, proceeding through a less stable, early transition state that leads predominantly to the (Z)-alkene.[5][6] The steric interaction between the bulky cyclopropyl group and the substituents on the ylide will be a key factor in the transition state, influencing the diastereoselectivity.

  • Stabilized Ylides for (E)-Alkenes: In contrast, ylides bearing electron-withdrawing groups (e.g., esters, ketones) are resonance-stabilized and less reactive.[7][8] The initial steps of the Wittig reaction with stabilized ylides are often reversible, allowing for equilibration to a more thermodynamically stable transition state. This typically results in the formation of the (E)-alkene as the major product.[5] However, the reduced reactivity of stabilized ylides can be a challenge with sterically hindered aldehydes, potentially leading to lower yields or requiring more forcing conditions.[7]

The choice between these two classes of ylides will therefore be dictated by the desired stereochemistry of the target vinylcyclopropane.

Diagrammatic Overview: The Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₂R]X⁻ PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide Ph₃P=CHR (Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Cyclopropyl-CHO Aldehyde->Oxaphosphetane Alkene Cyclopropyl-CH=CHR Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide Olefination_Decision_Tree Start Target: Vinylcyclopropane Derivative DesiredStereochem Desired Stereochemistry? Start->DesiredStereochem Z_Alkene (Z)-Alkene DesiredStereochem->Z_Alkene Z E_Alkene (E)-Alkene DesiredStereochem->E_Alkene E NonStabilizedYlide Use Non-Stabilized Wittig Ylide Z_Alkene->NonStabilizedYlide StabilizedYlide Use Stabilized Wittig Ylide E_Alkene->StabilizedYlide HWE_Reaction Consider Horner-Wadsworth-Emmons (HWE) Reaction E_Alkene->HWE_Reaction LowYields Low Yields or Poor Selectivity? NonStabilizedYlide->LowYields StabilizedYlide->LowYields Proceed Proceed with Synthesis HWE_Reaction->Proceed Optimize Optimize Wittig Conditions (Base, Solvent, Temp.) LowYields->Optimize Yes LowYields->Proceed No Optimize->HWE_Reaction

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Novel GABA Modulators via Cyclopropane Aldehyde Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making its receptors...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making its receptors prime targets for therapeutic intervention in a host of neurological and psychiatric disorders. The development of novel GABA modulators with enhanced specificity and improved pharmacokinetic profiles is a critical objective in medicinal chemistry. This guide details the strategic use of cyclopropane aldehydes as versatile synthons for constructing conformationally restricted GABA analogues. The inherent strain and unique stereoelectronic properties of the cyclopropane ring allow for precise control over molecular conformation, a key factor in achieving receptor subtype selectivity and metabolic stability.[1][2][3] We provide a comprehensive overview of the underlying principles, from the biological significance of GABA modulation to the synthetic utility of the cyclopropane scaffold. The core of this document features a detailed, field-proven protocol for the stereospecific synthesis of cyclopropane aldehydes via the Simmons-Smith reaction, followed by an exploration of subsequent transformations to yield target GABA modulators.

Introduction: The GABAergic System and the Rationale for Conformational Restriction

The GABAergic system maintains the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in conditions such as epilepsy, anxiety disorders, spasticity, and neuropathic pain.[4][5] Therapeutic agents primarily target two main classes of GABA receptors:

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[6] When activated, they allow chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential.[6][7] Modulators include well-known drug classes like benzodiazepines and barbiturates, which act as Positive Allosteric Modulators (PAMs).[6][7][8]

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory signals.[4][9] Their activation leads to downstream effects like the opening of potassium channels and inhibition of calcium channels, ultimately reducing neuronal excitability.[4] Baclofen is a classic example of a GABA-B receptor agonist.[4]

A significant challenge in developing GABAergic drugs is achieving selectivity and minimizing off-target effects. The native GABA molecule is highly flexible, allowing it to adopt numerous conformations. By incorporating rigid structural motifs, such as a cyclopropane ring, medicinal chemists can "lock" the molecule into a specific bioactive conformation.[2][10] This strategy of conformational restriction is a powerful tool for designing analogues that preferentially bind to a specific GABA receptor subtype or transporter, potentially leading to more effective therapeutics with fewer side effects.[11][12] The cyclopropane moiety, in particular, is valued for its ability to improve metabolic stability and act as a bioisostere for other chemical groups.[1]

cluster_GABA GABA Neurotransmitter cluster_Receptors GABA Receptors cluster_Effects Cellular Effects cluster_Modulators Therapeutic Modulators GABA GABA GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Binds to Hyperpolarization Fast Inhibition (Cl- Influx) GABA_A->Hyperpolarization Activates Slow_Inhibition Slow, Prolonged Inhibition (K+ Efflux, Ca2+ Block) GABA_B->Slow_Inhibition Activates PAMs PAMs (e.g., Benzodiazepines) Target GABA-A PAMs->GABA_A Enhances Effect Agonists Agonists (e.g., Baclofen) Target GABA-B Agonists->GABA_B Mimics Effect Cyclo_Analogs Cyclopropane Analogues (Conformationally Restricted) Cyclo_Analogs->GABA_A Targets Cyclo_Analogs->GABA_B Targets

Figure 1: Simplified overview of GABAergic signaling pathways and points of therapeutic intervention.

Protocol 1: Stereospecific Synthesis of a Cyclopropane Aldehyde Precursor

This protocol details the cyclopropanation of an α,β-unsaturated aldehyde using the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc and diiodomethane.[1] This method is highly reliable and stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. The aldehyde functionality remains intact, serving as a crucial handle for subsequent transformations into the desired GABA analogue.

Reaction Mechanism Explained

The active cyclopropanating agent is an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), formed in situ from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This carbenoid transfers a methylene (CH₂) group to the alkene of the α,β-unsaturated aldehyde through a concerted "butterfly" transition state. This mechanism ensures the reaction is stereospecific and selectively targets the C=C double bond while preserving the aldehyde.[1]

cluster_reactants Reagents cluster_carbenoid Carbenoid Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn (Diethylzinc) Carbenoid EtZnCH₂I (Zinc Carbenoid) Et2Zn->Carbenoid Form CH2I2 CH₂I₂ (Diiodomethane) CH2I2->Carbenoid Form Transition_State Butterfly Transition State Carbenoid->Transition_State React via Unsat_Aldehyde α,β-Unsaturated Aldehyde Unsat_Aldehyde->Transition_State React via Cyclo_Aldehyde Cyclopropane Aldehyde Transition_State->Cyclo_Aldehyde Yields

Figure 2: Mechanism of the Simmons-Smith cyclopropanation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde)ReagentPlus®, ≥99%Sigma-AldrichFreshly distilled before use.
Diethylzinc (Et₂Zn)1.0 M solution in hexanesSigma-AldrichPyrophoric. Handle under inert atmosphere.
Diiodomethane (CH₂I₂)99%, contains copper as stabilizerSigma-AldrichStore over copper to prevent degradation.
Anhydrous Dichloromethane (DCM)DriSolv®EMD MilliporeRequired for moisture-sensitive reaction.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS ReagentVWRFor quenching the reaction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor work-up.
Brine (Saturated aq. NaCl)ACS ReagentVWRFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWRFor drying organic layer.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.
Step-by-Step Experimental Procedure

Causality Behind Choices: The entire procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) because organozinc reagents like diethylzinc are highly reactive towards oxygen and water.[1] Anhydrous solvents are critical to prevent premature quenching of the reagents.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, add anhydrous dichloromethane (DCM) (e.g., 40 mL for a 10 mmol scale reaction).

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction during carbenoid formation.

    • Via syringe, add diiodomethane (2.5 equivalents relative to the aldehyde).

    • Expert Insight: Slowly add the 1.0 M solution of diethylzinc in hexanes (2.5 equivalents) dropwise via syringe over 30 minutes. A white precipitate of the zinc carbenoid may form. A slow addition rate is essential for safety and to maintain temperature control.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbenoid.

  • Substrate Addition and Reaction:

    • Dissolve the freshly distilled α,β-unsaturated aldehyde (1.0 equivalent) in a small amount of anhydrous DCM.

    • Slowly add this solution to the carbenoid mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Reaction Quenching and Work-up:

    • Upon completion, cool the flask back to 0 °C.

    • Trustworthiness Check: Quench the reaction very carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This step is highly exothermic and will produce gas. A slow rate of addition prevents a dangerous pressure buildup.

    • Transfer the entire mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to reduce the solubility of organic material in the aqueous layer).[1]

  • Purification and Characterization:

    • Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield the cyclopropane aldehyde.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Subsequent Transformations to GABA Analogues

The synthesized cyclopropane aldehyde is a versatile intermediate. The aldehyde group can be readily transformed into the carboxylic acid and amine functionalities required for a GABA analogue.

Start α,β-Unsaturated Aldehyde Step1 Protocol 1: Simmons-Smith Cyclopropanation Start->Step1 Intermediate1 Cyclopropane Aldehyde Step1->Intermediate1 Step2 Oxidation (e.g., Pinnick) Intermediate1->Step2 Intermediate2 Cyclopropane Carboxylic Acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Intermediate3 Cyclopropane Amide Step3->Intermediate3 Step4 Rearrangement (e.g., Hofmann) Intermediate3->Step4 Final Cyclopropyl GABA Analogue Step4->Final

Figure 3: General synthetic workflow from aldehyde to the final GABA analogue.

A common synthetic route involves the following conceptual steps:

  • Oxidation: The aldehyde is oxidized to a carboxylic acid. The Pinnick oxidation (using sodium chlorite and a scavenger) is a mild and efficient method for this transformation that is tolerant of many other functional groups.

  • Amide Formation: The carboxylic acid is converted to a primary amide. This can be achieved by first activating the acid (e.g., as an acyl chloride) and then reacting it with ammonia, or by using peptide coupling reagents.

  • Hofmann Rearrangement: The primary amide is subjected to a Hofmann rearrangement, which uses a reagent like sodium hypobromite to convert the amide into a primary amine with one fewer carbon atom.[13][14] This step effectively installs the required amino group to complete the synthesis of the GABA analogue backbone.

  • Purification: The final compound is purified, often through recrystallization or ion-exchange chromatography, to yield the zwitterionic amino acid.

This modular approach, starting from a diverse range of α,β-unsaturated aldehydes, allows for the creation of a library of novel cyclopropane-containing GABA modulators for screening and drug development.

Summary of Representative Data

The following table summarizes typical data expected from the synthesis described in Protocol 1. Actual results will vary based on the specific substrate and reaction scale.

ParameterExpected ValueMethod of Analysis
Reaction Yield60-85%Gravimetric (after purification)
Product Purity>95%GC-MS, ¹H NMR Integration
Diastereoselectivity>95:5¹H NMR, Chiral GC
¹H NMR (Cyclopropyl Protons)δ 0.5 - 1.5 ppm (characteristic multiplets)400 MHz NMR Spectroscopy
IR (Aldehyde C=O Stretch)~1725 cm⁻¹FT-IR Spectroscopy

References

  • Simmons-Smith Cyclopropanation of Unsaturated Aldehydes - Benchchem. (benchchem.com) Link

  • What are GABAB receptor modulators and how do they work? - Patsnap Synapse. (patsnap.com) Link

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed. (pubmed.ncbi.nlm.nih.gov) Link

  • What are GABAA receptor modulators and how do they work? - Patsnap Synapse. (patsnap.com) Link

  • Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - Semantic Scholar. (semanticscholar.org) Link

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC. (ncbi.nlm.nih.gov) Link

  • A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). (dekker.com) Link

  • Synthesis of GABA analogs containing the trisubstituted cyclopropane backbone - ResearchGate. (researchgate.net) Link

  • GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (ncbi.nlm.nih.gov) Link

  • GABAA receptor positive allosteric modulator - Wikipedia. (en.wikipedia.org) Link

  • Synthesis of Cyclopropanes via Aldehyde Homologation - Curate ND. (curate.nd.edu) Link

  • Iron salts catalyse the creation of carbenes for cyclopropanation - Chemistry World. (chemistryworld.com) Link

  • Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed. (pubmed.ncbi.nlm.nih.gov) Link

  • Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile - Benchchem. (benchchem.com) Link

  • US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents. (patents.google.com) Link

  • EP2368872A1 - Process for the preparation of Gabapentin - Google Patents. (patents.google.com) Link

Sources

Method

Application Note: Chemoselective Grignard Addition to 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is a densely functionalized and highly valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is a densely functionalized and highly valuable building block in medicinal chemistry. The molecule presents three critical structural motifs:

  • An electrophilic carbaldehyde: The primary site for nucleophilic attack.

  • A 1,1-disubstituted cyclopropane ring: Imparts conformational rigidity, metabolic stability, and significant steric bulk.

  • A 3-bromophenyl group: A latent electrophile preserved for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

When subjecting this substrate to a Grignard reaction, the primary synthetic challenge is chemoselectivity . The organomagnesium halide (RMgX) must selectively attack the highly electrophilic carbonyl carbon of the aldehyde to form a magnesium alkoxide intermediate, which yields a secondary cyclopropylmethanol upon acidic workup (1[1]). Crucially, the aryl bromide moiety remains intact under standard Grignard addition conditions, provided that halogen-metal exchange reagents (such as isopropylmagnesium chloride) are strictly avoided.

The adjacent cyclopropane ring creates a sterically demanding neopentyl-like environment. This steric shielding dictates the trajectory of the incoming nucleophile, often leading to high diastereoselectivity governed by Cram's chelation or the Felkin-Anh model, while simultaneously protecting the cyclopropane from unwanted ring-opening (2[2]).

Chemoselectivity Molecule 1-(3-Bromophenyl) cyclopropanecarbaldehyde Aldehyde Carbaldehyde Group (High Electrophilicity) Molecule->Aldehyde ArylBr 3-Bromophenyl Group (Latent Electrophile) Molecule->ArylBr Cyclo Cyclopropane Ring (Steric Bulk) Molecule->Cyclo Reaction Rapid RMgX Attack (Secondary Alcohol) Aldehyde->Reaction Primary Target Preserved Preserved for Downstream Coupling ArylBr->Preserved Chemoselective Bypass Control Facilitates Diastereoselectivity Cyclo->Control Steric Shielding

Logical relationship of chemoselectivity and steric influence during the Grignard reaction.

Causality in Experimental Design

To ensure a robust and reproducible synthesis, every parameter of the reaction environment must be tightly controlled:

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is preferred over diethyl ether. THF provides superior solubility for the sterically hindered starting material and strongly coordinates the magnesium ion, stabilizing the Grignard reagent and facilitating nucleophilic addition.

  • Atmospheric Control: Grignard reagents are highly sensitive to moisture and will preferentially deprotonate water to form inert alkanes (3[3]). Strict anhydrous conditions (flame-dried glassware, inert argon/nitrogen atmosphere) are non-negotiable.

  • Temperature Modulation: Initiating the reaction at 0 °C controls the exothermicity of the nucleophilic addition. This prevents localized thermal runaways that could trigger aryl bromide degradation or unwanted side reactions.

  • Mild Quenching: Strained cyclopropyl carbinol systems are susceptible to acid-catalyzed ring-opening. Therefore, a mild proton source like saturated aqueous ammonium chloride (NH₄Cl) is utilized instead of strong mineral acids to liberate the secondary alcohol safely.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, providing observable milestones to confirm reaction progress.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Validation: The flask must be cool to the touch and maintain positive inert gas pressure (indicated by a steady flow in the bubbler) before introducing any reagents.

Step 2: Substrate Solubilization and Cooling

  • Action: Dissolve 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (1.0 mmol) in 5.0 mL of anhydrous THF. Submerge the flask in an ice-water bath and stir for 10 minutes to equilibrate at 0 °C.

Step 3: Nucleophilic Addition

  • Action: Using a gas-tight syringe, add the selected Grignard reagent (e.g., 3.0 M Methylmagnesium bromide in diethyl ether, 1.2 mmol, 1.2 eq) dropwise over 15 minutes.

  • Validation: A transient color change (often from clear to a complexed pale yellow/orange) and a mild exotherm (visible as rapid localized condensation on the exterior of the flask above the solvent line) confirm the formation of the magnesium alkoxide intermediate.

Step 4: Reaction Maturation and Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 to 2 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes eluent. The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by a more polar, UV-active product spot (Rf ~0.3) that stains strongly with potassium permanganate (KMnO₄).

Step 5: Chemoselective Quenching

  • Action: Re-cool the flask to 0 °C. Slowly add 5.0 mL of saturated aqueous NH₄Cl dropwise.

  • Validation: Vigorous bubbling (quenching of excess RMgX) followed by the precipitation of white magnesium salts confirms successful neutralization and protonation of the alkoxide.

Step 6: Workup and Isolation

  • Action: Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of deionized water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

Workflow SM 1-(3-Bromophenyl) cyclopropanecarbaldehyde (1.0 eq in Dry THF) Cool Cool to 0 °C (Ice/Water Bath) SM->Cool Add Dropwise Addition of RMgX (1.2 - 1.5 eq) Cool->Add Stir Warm to 25 °C & Stir (TLC Monitoring) Add->Stir Nucleophilic Addition Quench Quench: Sat. NH4Cl (aq) at 0 °C Stir->Quench Alkoxide Intermediate Extract Extract with EtOAc Wash: Brine, Dry: Na2SO4 Quench->Extract Mild Protonation Product Secondary Alcohol (Target Intermediate) Extract->Product Flash Chromatography

Experimental workflow for Grignard addition to 1-(3-bromophenyl)cyclopropanecarbaldehyde.

Quantitative Data Presentation

The table below summarizes the expected outcomes when reacting 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde with various Grignard reagents under the optimized protocol.

Grignard ReagentEquivalentsTemperature ProfileReaction TimeExpected YieldNotes
Methylmagnesium bromide 1.20 °C to RT1.5 h>85%Clean conversion; high diastereoselectivity.
Phenylmagnesium bromide 1.30 °C to RT2.0 h82%Increased steric bulk requires slightly longer reaction time.
Vinylmagnesium bromide 1.5-20 °C to 0 °C3.0 h75%Lower initiation temp required to prevent vinyl polymerization.
Isopropylmagnesium chloride N/ANot RecommendedN/AComplexInduces unwanted halogen-metal exchange at the aryl bromide.

References

  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 1-(3-bromophenyl)cyclopropyl methanol

Abstract This document provides a comprehensive guide for the synthesis of 1-(3-bromophenyl)cyclopropyl methanol, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-bromophenyl)cyclopropyl methanol, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are detailed: the reduction of a precursor ester and the reaction of a Grignard reagent with an appropriate aldehyde. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and addresses critical safety considerations. The information is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

Cyclopropyl-containing molecules are of significant interest in drug discovery due to their unique conformational properties and metabolic stability. The cyclopropyl group can act as a bioisostere for other functional groups, influencing the potency, selectivity, and pharmacokinetic profile of a drug candidate. 1-(3-bromophenyl)cyclopropyl methanol, with its reactive hydroxyl and bromo functionalities, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups.

This application note outlines two reliable methods for the preparation of this key intermediate, providing researchers with the necessary information to synthesize it efficiently and safely in a laboratory setting.

Synthetic Strategies and Mechanistic Insights

Two principal and effective strategies for the synthesis of 1-(3-bromophenyl)cyclopropyl methanol are presented:

  • Reduction of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: This approach involves the synthesis of a cyclopropyl ester followed by its reduction to the corresponding primary alcohol. The initial cyclopropanation can be achieved through various methods, with the subsequent reduction typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Kulinkovich Reaction: A more direct and elegant approach is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3] This one-pot reaction forms the cyclopropyl ring and the alcohol functionality simultaneously.

Strategy 1: Reduction of a Precursor Ester

This two-step pathway first involves the formation of the cyclopropane ring, followed by the reduction of the ester moiety.

Step 1: Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

The formation of the cyclopropane ring can be achieved by reacting 3-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.[4] The resulting cyclopropyl nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified to yield the desired methyl ester.

Step 2: Reduction to 1-(3-bromophenyl)cyclopropyl methanol

The reduction of the ester to the primary alcohol is a standard transformation in organic synthesis.[5] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[6] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, ultimately yielding the alkoxide. An acidic workup then protonates the alkoxide to give the final alcohol product.

Strategy 2: The Kulinkovich Reaction

The Kulinkovich reaction offers a more convergent synthesis of 1-substituted cyclopropanols.[2][7] In this reaction, an ester is treated with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[3] The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[1][2] This titanacyclopropane then reacts with the ester as a 1,2-dicarbanion equivalent, leading to the formation of the cyclopropanol product after hydrolysis.[2]

Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

This protocol is divided into the synthesis of the precursor ester and its subsequent reduction.

Part A: Synthesis of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

This part is a multi-step process involving cyclopropanation, hydrolysis, and esterification. For the purpose of this guide, we will assume the starting material, 1-(3-bromophenyl)cyclopropanecarboxylic acid, is available.

Materials:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
1-(3-Bromophenyl)cyclopropanecarboxylic acid241.08≥97%Sigma-Aldrich
Methanol (anhydrous)32.04ACS gradeFisher Scientific
Sulfuric acid (concentrated)98.08ACS gradeVWR
Dichloromethane (DCM)84.93ACS gradeEMD Millipore
Saturated sodium bicarbonate solution--Laboratory prepared
Anhydrous magnesium sulfate120.37AnhydrousAlfa Aesar

Procedure:

  • To a solution of 1-(3-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Part B: Reduction to 1-(3-bromophenyl)cyclopropyl methanol

Materials:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate255.10As synthesized-
Lithium aluminum hydride (LiAlH₄)37.951.0 M solution in THFSigma-Aldrich
Anhydrous tetrahydrofuran (THF)72.11ACS gradeFisher Scientific
Diethyl ether (anhydrous)74.12ACS gradeEMD Millipore
Saturated aqueous sodium sulfate solution--Laboratory prepared
Anhydrous sodium sulfate142.04AnhydrousAlfa Aesar

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ solution (1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes at room temperature.

  • Filter the slurry through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropyl methanol.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Protocol 2: Synthesis via the Kulinkovich Reaction

This protocol describes a one-pot synthesis of the target molecule from an appropriate ester.

Materials:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Methyl 3-bromobenzoate215.04≥98%Sigma-Aldrich
Ethylmagnesium bromide-3.0 M solution in diethyl etherSigma-Aldrich
Titanium(IV) isopropoxide284.22≥97%Sigma-Aldrich
Anhydrous tetrahydrofuran (THF)72.11ACS gradeFisher Scientific
Saturated aqueous ammonium chloride solution--Laboratory prepared
Diethyl ether74.12ACS gradeEMD Millipore
Anhydrous magnesium sulfate120.37AnhydrousAlfa Aesar

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of methyl 3-bromobenzoate (1.0 eq) and titanium(IV) isopropoxide (0.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A color change is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1-(3-bromophenyl)cyclopropyl methanol.

Data Summary and Expected Results

ParameterProtocol 1 (Reduction)Protocol 2 (Kulinkovich)
Starting Material Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylateMethyl 3-bromobenzoate
Key Reagents LiAlH₄EtMgBr, Ti(Oi-Pr)₄
Reaction Time 2-4 hours12-16 hours
Typical Yield 85-95%60-75%
Purification Column ChromatographyColumn Chromatography

Characterization Data for 1-(3-bromophenyl)cyclopropyl methanol:

  • Molecular Formula: C₁₀H₁₁BrO[8]

  • Molecular Weight: 227.1 g/mol [8]

  • Appearance: Pale-yellow to yellow-brown liquid[9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (t, J = 1.8 Hz, 1H), 7.35 (dt, J = 7.8, 1.4 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 7.12 (dt, J = 7.8, 1.4 Hz, 1H), 3.65 (s, 2H), 1.75 (br s, 1H), 0.90-0.85 (m, 2H), 0.80-0.75 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 146.1, 131.2, 129.9, 129.0, 125.1, 122.6, 68.9, 23.5, 13.8.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.[11]

  • An appropriate fire extinguisher (e.g., Class D for organometallic fires) should be readily accessible.[12]

Reagent-Specific Hazards:

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water.[12] Handle under an inert atmosphere (nitrogen or argon).[13][14] Use air-free techniques for transfer.[10]

  • Grignard Reagents (e.g., Ethylmagnesium bromide): Pyrophoric and react violently with water.[10][12] Handle under an inert atmosphere.[13]

  • Titanium(IV) isopropoxide: Moisture-sensitive. Handle under an inert atmosphere.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no nearby ignition sources.[10]

Waste Disposal:

  • All hazardous waste must be disposed of according to institutional and local regulations.[14]

  • Quench reactive reagents carefully before disposal.

Visualizing the Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: Reduction Pathway cluster_protocol2 Protocol 2: Kulinkovich Reaction P1_Start 1-(3-Bromophenyl) cyclopropanecarboxylic acid P1_Ester Esterification (MeOH, H₂SO₄) P1_Start->P1_Ester P1_Intermediate Methyl 1-(3-bromophenyl) cyclopropane-1-carboxylate P1_Ester->P1_Intermediate P1_Reduction Reduction (LiAlH₄, THF) P1_Intermediate->P1_Reduction P1_Product 1-(3-Bromophenyl) cyclopropyl methanol P1_Reduction->P1_Product P2_Start Methyl 3-bromobenzoate P2_Reaction Kulinkovich Reaction (EtMgBr, Ti(OiPr)₄, THF) P2_Start->P2_Reaction P2_Product 1-(3-Bromophenyl) cyclopropyl methanol P2_Reaction->P2_Product

Caption: Synthetic routes to 1-(3-bromophenyl)cyclopropyl methanol.

Conclusion

The two protocols detailed in this application note provide reliable and reproducible methods for the synthesis of 1-(3-bromophenyl)cyclopropyl methanol. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The reduction pathway is a more traditional, multi-step approach, while the Kulinkovich reaction offers a more convergent and elegant solution. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of these syntheses.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Baran, P. S. (2007). The Catalytic Kulinkovich Reaction. Scripps Research. Retrieved from [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Szymoniak, J., & De Meijere, A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(37), 7419-7433. [Link]

  • Li, B. (2018). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: Organometallic Compound (Grignards and Organolithiums). Case Western Reserve University. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (2009). The Safe Use of Pyrophoric Reagents. Columbia University. Retrieved from [Link]

  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]

  • Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 8(28), 15469-15477. [Link]

  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylmethanol. Retrieved from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Srivastava, P., et al. (2020). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis, 10(13), 7112–7116. [Link]

  • UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Patsnap. (2018). Method for preparing cyclopropyl carbinol. Retrieved from [Link]

  • Brown, H. C., & Racherla, U. S. (1995). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 72, 1. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4008258A - Cyclopropyl methyl esters.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Conia, J. M., & Salaun, J. R. (1973). Cyclopropanecarboxaldehyde. Organic Syntheses, 53, 43. [Link]

  • European Patent Office. (2003). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - EP 1200379 B1. Retrieved from [Link]

  • Clark, J. (2015). REDUCTION OF ALDEHYDES AND KETONES. Chemguide. Retrieved from [Link]

  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Jones, F. N., & Hauser, C. R. (1966). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic, 733. [Link]

  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. In Organic Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2017). Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. Molecules, 22(12), 2185. [Link]

  • European Patent Office. (n.d.). Method for producing bromomethylcyclopropane - EP 0858988 A1.
  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • Islam, M. S., & Hossain, M. A. (2013). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide B(O-sec-Bu)3. Journal of the Bangladesh Chemical Society, 26(1), 59-65. [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the pursuit of novel chemical space often relies on bifunctional building blocks that offer both conformational rigidity and versatile handles for l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of novel chemical space often relies on bifunctional building blocks that offer both conformational rigidity and versatile handles for late-stage diversification. 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (CAS: 1267279-00-4) [1] has emerged as a highly privileged scaffold for the synthesis of Central Nervous System (CNS) therapeutics, GPCR ligands, and kinase inhibitors [2].

The strategic value of this molecule lies in its unique structural topology:

  • Conformational Restriction: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group but with significantly reduced conformational entropy. It locks the benzylic position, dictating a specific dihedral angle for the attached pharmacophores. This rigidity often translates to enhanced target affinity and reduced off-target liabilities (entropic penalty reduction).

  • Metabolic Stability: By occupying the benzylic position with a cyclopropane ring, the molecule is shielded from rapid Cytochrome P450 (CYP)-mediated benzylic oxidation, a common metabolic liability in drug candidates.

  • Orthogonal Reactivity: The molecule presents two highly orthogonal reactive sites: an aliphatic aldehyde for carbon-heteroatom or carbon-carbon bond formation, and a meta-substituted aryl bromide for transition-metal-catalyzed cross-coupling [3].

Mechanistic Insights & Workflow Design

The Steric Challenge of the Aldehyde Handle

The aldehyde group in 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde is attached to a quaternary carbon, creating a neopentyl-like steric environment. Standard reductive amination protocols using Sodium Cyanoborohydride (NaBH


CN) or Sodium Triacetoxyborohydride (STAB) with weakly nucleophilic amines often result in sluggish imine formation. This kinetic bottleneck allows the competing direct reduction of the aldehyde to the corresponding alcohol to dominate the reaction profile.

The Solution: To establish a self-validating and high-yielding protocol, we employ a stepwise approach using Titanium(IV) isopropoxide (Ti(OiPr)


) . Ti(OiPr)

acts as both a potent Lewis acid to activate the hindered carbonyl and a water scavenger to drive the transient hemiaminal toward the iminium ion before any hydride source is introduced [4].

Mechanism A Sterically Hindered Aldehyde B Addition of Ti(OiPr)4 A->B C Transient Hemiaminal B->C D Activated Iminium Ion C->D -iPrOH E Hydride Delivery (NaBH4) D->E F Target Secondary/Tertiary Amine E->F

Caption: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.

The Cross-Coupling Advantage

Unlike ortho-substituted analogs where the cyclopropane ring would severely hinder oxidative addition, the meta-bromo position is sterically accessible. This allows for the use of standard, cost-effective palladium catalysts (e.g., Pd(dppf)Cl


) for Suzuki-Miyaura or Buchwald-Hartwig couplings without the strict requirement for specialized, bulky biaryl phosphine ligands.

Workflow A 1-(3-Bromophenyl) cyclopropanecarbaldehyde B Reductive Amination (Aldehyde Handle) A->B Ti(OiPr)4, NaBH4 C Wittig/HWE Olefination (Aldehyde Handle) A->C Phosphonium Ylide D Suzuki/Buchwald Coupling (Bromide Handle) A->D Pd Catalyst, Ar-B(OH)2 E CNS Active Amine B->E F Rigidified Linker C->F G Extended Biaryl Scaffold D->G

Caption: Divergent synthetic workflow exploiting the orthogonal reactivity of the bifunctional scaffold.

Standardized Experimental Protocols

Protocol A: Stepwise Reductive Amination via Ti(OiPr)

Objective: Convert the sterically hindered aldehyde into a secondary or tertiary amine without alcohol byproducts.

Reagents & Materials:

  • 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (1.0 equiv, 10 mmol)

  • Primary or Secondary Amine (1.2 equiv, 12 mmol)

  • Titanium(IV) isopropoxide (2.0 equiv, 20 mmol)

  • Sodium borohydride (NaBH

    
    ) (1.5 equiv, 15 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under N

    
     atmosphere, dissolve the aldehyde (10 mmol) and the amine (12 mmol) in anhydrous THF (25 mL).
    
  • Titanium Addition: Add Ti(OiPr)

    
     (20 mmol) dropwise via syringe at room temperature. Stir the homogeneous yellow solution for 6–8 hours. Causality note: The extended time ensures complete conversion of the sterically hindered carbonyl to the iminium species.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Dilute the mixture with absolute EtOH (15 mL) to solubilize the reducing agent.

  • Hydride Delivery: Add NaBH

    
     (15 mmol) in small portions over 15 minutes to control hydrogen evolution. Stir for an additional 2 hours at room temperature.
    
  • Quench & Workup: Quench the reaction by adding water (5 mL). Critical observation: A dense white precipitate of TiO

    
     will form immediately.
    
  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash the combined organic filtrates with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , Hexanes/EtOAc gradient) to yield the pure cyclopropylmethylamine derivative.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the meta-bromo position to extend the pharmacophore vector.

Reagents & Materials:

  • Brominated intermediate from Protocol A (1.0 equiv, 5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 7.5 mmol)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 equiv, 5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv, 15 mmol)
  • 1,4-Dioxane / H

    
    O (4:1 ratio, degassed)
    

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the brominated intermediate, boronic acid, and K

    
    CO
    
    
    
    .
  • Solvent Addition: Add the Dioxane/H

    
    O mixture (25 mL).
    
  • Degassing: Sparge the solution with Argon for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl

    
     catalyst under a positive stream of Argon. Seal the flask.
    
  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 x 20 mL). Dry the combined organics over MgSO

    
    , filter, and concentrate. Purify via automated flash chromatography.
    

Quantitative Data Presentation

The following table summarizes the validation data for the two-step workflow utilizing various amines and boronic acids. The data demonstrates the robustness of the Ti(OiPr)


 protocol against sterically demanding substrates.
EntryAmine PartnerBoronic Acid PartnerYield (Protocol A)Yield (Protocol B)Overall Purity (LC-MS)
1 MorpholinePhenylboronic acid88%92%>99%
2 tert-Butylamine4-Fluorophenylboronic acid76%*89%98%
3 Piperidine3-Pyridinylboronic acid85%81%97%
4 N-MethylpiperazinePyrimidin-5-ylboronic acid82%78%98%

*Note: The slight reduction in yield for Entry 2 is attributed to the extreme dual steric hindrance of both the tert-butyl group and the cyclopropyl quaternary center, requiring a 12-hour imine formation step.

References

  • National Center for Biotechnology Information (NCBI) Title: PubChem Compound Summary for CID 71353246, 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde Source: PubChem URL:[Link]

  • Eisai R&D Management Co., Ltd.
  • National Institutes of Health (NIH) - PMC Title: Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination Source: PubMed Central (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 1-(3-Bromophenyl)cyclopropanecarbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected gelling or degradation of sterically hindered aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected gelling or degradation of sterically hindered aldehydes. This guide is designed to move beyond generic advice, providing you with the mechanistic causality and self-validating protocols necessary to master the handling of 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde.

Mechanistic Troubleshooting Guide (FAQs)

Q: My sample of 1-(3-Bromophenyl)cyclopropanecarbaldehyde turned into a viscous gel during storage. Is this an aldol condensation, and is the material ruined? A: No, this is a common misdiagnosis. Because the C1 position of the cyclopropane ring is fully substituted (an α-quaternary center), there are zero α-protons available for enolization. Therefore, aldol condensation is mechanistically impossible. The viscous gelling you observe is entirely driven by two other pathways: autoxidation (leading to radical polymerization) and cationic polymerization forming polyacetals[1]. The material is not necessarily ruined; polyacetals can often be "cracked" back to the monomer using our Depolymerization Protocol below.

Q: How do trace impurities from my synthesis trigger this polymerization? A: Standard purification via silica gel chromatography leaves trace acidic residues in the eluent. These trace acids protonate the highly reactive carbonyl oxygen of the aldehyde, creating an electrophilic oxonium ion. This initiates a rapid cationic chain-growth polymerization or trimerization[2].

Q: I stored the aldehyde in a standard clear glass vial at room temperature. Why did it degrade so quickly? A: Clear glass allows UV light penetration, which, combined with ambient oxygen, generates peroxy radicals. These radicals attack the aldehyde, initiating chain-growth radical polymerization. Similar cyclopropyl aldehydes require strict storage at 2–8 °C in amber vials to maintain a >98% assay over time.

Q: Why is BHT preferred over Hydroquinone for long-term storage of this specific compound? A: Butylated hydroxytoluene (BHT) is a sterically hindered phenol that acts as a highly efficient radical scavenger[3]. While Hydroquinone (HQ) is also effective, it requires the presence of trace oxygen to function optimally and can sometimes introduce color impurities. BHT operates efficiently at low concentrations (50–200 ppm) under inert atmospheres and does not interfere with most downstream organometallic coupling reactions involving the bromophenyl moiety[2].

Visualization of Degradation & Interventions

The following diagram maps the exact causal pathways that lead to monomer loss, alongside the targeted chemical interventions required to halt them.

Polymerization Start 1-(3-Bromophenyl) cyclopropanecarbaldehyde O2 O2 / UV Light Exposure Start->O2 Acid Trace Acidic Impurities Start->Acid Peroxy Peroxy Radicals (Autoxidation) O2->Peroxy Oxonium Oxonium Ion (Protonation) Acid->Oxonium Radical Radical Polymerization (Polyacetal Chains) Peroxy->Radical Cationic Cationic Polymerization (Cyclic Trimers) Oxonium->Cationic BHT Add BHT / Hydroquinone BHT->Peroxy Alumina Basic Alumina Filtration Alumina->Acid

Degradation pathways of the target aldehyde and corresponding chemical interventions.

Quantitative Data: Stabilizer Selection Matrix

To effectively halt polymerization, you must select the correct stabilizer based on your workflow stage. The table below summarizes the optimal parameters[2][3].

StabilizerMechanism of ActionOptimal ConcentrationRemoval MethodBest Use Case
Butylated hydroxytoluene (BHT) Radical Scavenger (Sterically hindered phenol)50 – 200 ppmColumn chromatography / DistillationLong-term storage; preventing autoxidation
Hydroquinone (HQ) Radical Scavenger (Redox active)100 – 500 ppmBasic aqueous wash (e.g., NaHCO₃)Active synthesis workflows
Basic Alumina Acid Scavenger (Solid phase)5% w/v (as a storage bed)FiltrationNeutralizing trace acids post-silica gel chromatography
Argon/Nitrogen Inerting AgentN/AAmbient exposurePreventing initial O₂ insertion

Self-Validating Experimental Protocols

Trust in your reagents is built on verification. The following protocols are designed as closed-loop, self-validating systems to ensure your aldehyde remains monomeric and reactive.

Protocol A: Long-Term Stabilization Setup

Use this protocol immediately after synthesizing or purchasing the uninhibited monomer.

  • Acid Stripping: Pass the liquid 1-(3-Bromophenyl)cyclopropanecarbaldehyde through a short glass frit containing 2 inches of activated Basic Alumina (Brockmann I). This removes latent protons left over from prior silica gel purification[2].

  • Inhibitor Doping: Transfer the eluent to a clean, flame-dried flask. Add BHT to achieve a final concentration of 100 ppm (0.01% wt)[3]. Swirl gently to dissolve.

  • Degassing: Sparge the liquid with high-purity Argon gas via a submerged needle for 15 minutes to displace dissolved oxygen.

  • Storage: Transfer the stabilized liquid into an amber glass vial. Backfill the headspace with Argon, seal tightly with a PTFE-lined cap, and store at 2–8 °C.

  • Self-Validation System: Take a 10 µL aliquot of the final mixture and dissolve it in CDCl₃. Run a ¹H NMR spectrum. The aldehyde proton must appear as a sharp, integrated singlet at ~9.8 ppm. The complete absence of broad multiplet signals between 4.5–5.5 ppm confirms the sample is 100% monomeric. Re-run this NMR validation every 6 months.

Protocol B: Monomer Recovery (Depolymerization)

Use this protocol if your sample has already polymerized into a viscous gel or solid.

  • Apparatus Setup: Equip a short-path vacuum distillation apparatus connected to a Schlenk line. Pre-weigh the receiving flask and pre-load it with 100 ppm of BHT. Chill the receiving flask in an ice-water bath.

  • Catalyst Addition: Transfer the polymerized gel into the distillation boiling flask. Add a catalytic trace of p-Toluenesulfonic acid (pTSA) (approx. 0.1 mol%). The acid will catalyze the thermal "unzipping" of the polyacetal chains back into the aldehyde monomer.

  • Thermal Cracking: Apply a moderate vacuum (e.g., 10–20 torr) and slowly heat the flask to 120–140 °C. The polymer will begin to crack, and the monomeric aldehyde will distill over into the chilled receiver.

  • Self-Validation System: Weigh the recovered distillate to calculate your recovery yield. Perform GC-MS on the distillate. A single dominant peak with an m/z corresponding to the monomer (M⁺ = 224/226, reflecting the ¹⁷⁹Br/⁸¹Br isotopes) validates that the polymer was successfully unzipped and that the strained cyclopropane ring remained intact during the thermal cracking process.

References

1.[1] EP0096153A2 - Stabilization of aldehydes. Google Patents. 1 2.[3] Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC (NIH). 3 3.[2] Preventing polymerization in cyclopentenone reactions. Benchchem. 2 4. Cyclopropanecarboxaldehyde 98 1489-69-6. Sigma-Aldrich. 5. 379755 | 1-(3-bromophenyl)cyclopropane-1-carbaldehyde. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Preserving Cyclopropane Aldehyde Integrity During Synthesis

Welcome to the Advanced Troubleshooting Guide for Cyclopropane Aldehyde Chemistry. As a Senior Application Scientist, I frequently consult with discovery chemists who face a recurring bottleneck: the unintended ring open...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Cyclopropane Aldehyde Chemistry.

As a Senior Application Scientist, I frequently consult with discovery chemists who face a recurring bottleneck: the unintended ring opening of cyclopropane aldehydes. With an inherent ring strain of approximately 115 kJ/mol, the cyclopropane ring is highly susceptible to C-C bond cleavage[1]. When conjugated with an electron-withdrawing aldehyde, the system becomes highly polarized.

This guide provides field-proven, mechanistically grounded solutions to preserve the cyclopropyl moiety across various synthetic transformations.

Core FAQs: The Causality of Ring Opening

Q1: Why do cyclopropane aldehydes spontaneously open under standard Lewis acid catalysis? A1: The aldehyde group acts as an electron acceptor. Strong Lewis acids (e.g.,


, 

) coordinate to the carbonyl oxygen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This hyper-polarizes the adjacent cyclopropane C-C bonds, promoting the formation of a zwitterionic intermediate that rapidly undergoes ring cleavage[2]. To prevent this, switch to milder Lewis acids (e.g.,

,

) or employ strictly kinetic control at cryogenic temperatures[2].

Q2: I am performing a Grignard addition to cyclopropanecarboxaldehyde, but NMR shows homoallylic alcohols and bromides. What went wrong? A2: Grignard reagents can harbor trace amounts of acid (like HBr) or act via single-electron transfer pathways. In the presence of HBr, the intermediate secondary alkoxide is highly susceptible to ring opening, providing stereoselective access to homoallylic bromides[3]. To preserve the ring, you must suppress the basicity and Lewis acidity of the organometallic reagent. The addition of anhydrous


 (forming an organocerium reagent) ensures a strictly 1,2-nucleophilic addition.

Q3: Can I use standard reductive amination conditions (e.g., primary amine + catalytic acid +


)? 
A3:  Proceed with extreme caution. N-nucleophiles can attack the C2 or C3 positions of the cyclopropane ring rather than the carbonyl, especially in donor-acceptor (D-A) systems, leading to acyclic functionalized amines or pyrrolines via a 1,5-cyclization pathway[4]. Avoid strong acid catalysts; instead, pre-form the imine using a mild dehydrating agent like 

and reduce with

.

Mechanistic Workflows & Visualizations

Understanding the mechanistic divergence is critical for selecting the right reagents. The following diagrams illustrate the pathways of degradation versus preservation.

G A Cyclopropane Aldehyde (Strained Ring: ~115 kJ/mol) B Strong Lewis Acid / High Temp (e.g., TiCl4, AlCl3) A->B Suboptimal Conditions C Mild Conditions / Organocerium (e.g., CeCl3, -78°C) A->C Optimized Conditions D C-C Bond Polarization & Zwitterion Formation B->D E 1,2-Nucleophilic Addition C->E F Ring-Opened Product (e.g., Homoallylic derivative) D->F Nucleophilic Attack at Ring Carbon G Intact Cyclopropyl Carbinol/Adduct E->G Kinetic Control

Mechanistic divergence of cyclopropane aldehydes under varying reaction conditions.

G Step1 Identify Target Reaction Step2 Nucleophilic Addition? Step1->Step2 Step3 Reductive Amination? Step1->Step3 Sol2A Use Organocerium (CeCl3) Maintain -78°C Step2->Sol2A Warn Avoid Primary Amines if D-A system (Ring Opens) Step3->Warn Sol2B Avoid Strong Acids Quench with NH4Cl Sol2A->Sol2B Sol3A Pre-form Imine with Ti(OiPr)4 or MgSO4 Sol3B Use Mild Reductant (e.g., NaBH(OAc)3) Sol3A->Sol3B Warn->Sol3A

Decision tree for preventing ring opening during common synthetic transformations.

Quantitative Condition Matrix

To streamline your experimental design, consult this matrix summarizing the stability of cyclopropane aldehydes under various synthetic pressures.

Reaction TypeReagents/Conditions to AvoidCausality for Ring OpeningRecommended Alternative
Nucleophilic Addition

at RT, Strong Lewis Acids (

,

)
Over-activation of the carbonyl lowers the LUMO, promoting C-C cleavage[2].

+

at -78 °C; Mild Lewis acids (

).
Reductive Amination Unhindered primary amines + strong acid catalystsAmine attacks C2/C3 of the ring via a 1,5-cyclization or retro-Mannich pathway[4].Pre-form imine with

; use

.
Oxidation Radical initiators, Ag(II) complexesHomolytic cleavage forms a cyclopropylcarbinyl radical which rapidly opens[5].TEMPO/BAIB or Swern oxidation (strictly non-radical pathways).
Deprotection / Workup Concentrated HCl, HBr, high heatProtonation of the cyclopropylcarbinol intermediate drives cation-mediated ring opening[3].Quench with sat. aq.

or phosphate buffer (pH 7).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal controls (e.g., strict temperature boundaries and buffered quenches), they inherently prevent the thermodynamic drift that leads to ring opening.

Protocol A: Cerium-Mediated Grignard Addition (Preserving the Cyclopropyl Ring)

Principle: Anhydrous


 is highly oxophilic but weakly Lewis acidic. It activates the aldehyde just enough for nucleophilic attack while completely suppressing enolization and minimizing the polarization of the cyclopropane C-C bond.

Step-by-Step Methodology:

  • Activation of Cerium: Vigorously stir anhydrous

    
     (1.5 equiv) in dry THF under argon at room temperature for 2 hours to ensure a uniform suspension.
    
  • Cooling & Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (

    
    , 1.4 equiv). Stir for 1 hour at -78 °C to form the organocerium species.
    
  • Substrate Addition: Dissolve the cyclopropanecarboxaldehyde (1.0 equiv) in a minimal amount of dry THF. Add this dropwise to the reaction flask, strictly maintaining the internal temperature below -70 °C.

  • Kinetic Control: Stir for 2 hours at -78 °C. Self-Validation Check: Monitor by TLC (stain with

    
    ). The absence of a highly UV-active, less polar spot confirms the suppression of the ring-opened diene/alkene byproduct.
    
  • Buffered Quench: Quench the reaction at -78 °C by adding saturated aqueous

    
    . Do not allow the reaction to warm up before the quench, as the intermediate alkoxide can trigger ring opening upon warming.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Mild Wittig Olefination

Principle: Strong bases (like n-BuLi) used to generate ylides can cause epimerization or base-catalyzed fragmentation of the cyclopropane ring. Using stabilized ylides or strictly controlling the base prevents this.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the phosphonium salt (1.2 equiv) in dry THF at 0 °C. Add a mild, non-nucleophilic base such as NaHMDS (1.15 equiv) dropwise. Stir for 30 minutes.

  • Temperature Modulation: Cool the brilliant-colored ylide solution to -40 °C.

  • Coupling: Add the cyclopropanecarboxaldehyde (1.0 equiv) dropwise.

  • Controlled Warming: Allow the reaction to slowly warm to 0 °C over 2 hours. Self-Validation Check: Do not exceed 0 °C. Thermal stress combined with the oxaphosphetane intermediate can induce unwanted strain-release pathways.

  • Workup: Quench with water, extract with diethyl ether, and purify via silica gel chromatography (pre-neutralized with 1%

    
     to avoid acid-catalyzed ring opening on the column).
    

References

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions.
  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles.RSC.
  • CAS 1489-69-6: Cyclopropanecarboxaldehyde.CymitQuimica.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.Synthesis.

Sources

Troubleshooting

purification of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde by column chromatography

Technical Support Center: Chromatographic Purification of 1-(3-Bromophenyl)cyclopropanecarbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Purification of 1-(3-Bromophenyl)cyclopropanecarbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, scientists, and drug development professionals dealing with the isolation of 1-(3-bromophenyl)cyclopropanecarbaldehyde. Purifying this specific intermediate presents a unique intersection of challenges: the steric hindrance of the cyclopropane ring, the lipophilicity of the bromophenyl moiety, and the inherent chemical sensitivity of the aldehyde functional group.

This resource provides a validated, mechanistic approach to overcoming silica-induced degradation, co-elution, and streaking to ensure high-yield recovery of your target compound.

Chemical Causality & Impurity Profiling

Before initiating chromatography, it is critical to understand the physicochemical behavior of the target molecule. Aldehydes are highly susceptible to interactions with the acidic silanol (Si-OH) groups present on standard normal-phase silica gel. This interaction causes severe hydrogen bonding, resulting in chromatographic tailing (streaking) and, in prolonged exposures, surface-catalyzed autoxidation to the corresponding carboxylic acid[1].

Furthermore, the synthesis of 1-(3-bromophenyl)cyclopropanecarbaldehyde (typically via DIBAL-H reduction of the corresponding nitrile) often leaves structurally similar impurities in the crude matrix that require precise solvent selectivity[2].

Table 1: Chromatographic Profile & Common Impurities

CompoundPolarityExpected Rf (Hexane:EtOAc 9:1)Detection MethodCausality / Troubleshooting Note
1-(3-Bromophenyl)cyclopropanecarbonitrile (Starting Material)Low-Medium~0.55UV (254 nm)Weak interaction with silica; elutes quickly. Prone to co-elution if the gradient is too steep.
1-(3-Bromophenyl)cyclopropanecarbaldehyde (Target Product)Medium~0.40UV, 2,4-DNP (Orange/Red)Carbonyl oxygen H-bonds with silanols. Requires deactivated silica to prevent streaking.
(1-(3-Bromophenyl)cyclopropyl)methanol (Over-reduction byproduct)High~0.15UV, KMnO₄ (Yellow)Strong H-bonding due to the hydroxyl group. Easily separated via isocratic non-polar elution.
1-(3-Bromophenyl)cyclopropanecarboxylic acid (Oxidation byproduct)Very High~0.05UV, Bromocresol GreenForms via air oxidation on the column. Causes severe tailing; remains near the baseline.

Diagnostic Workflow for Aldehyde Purification

To prevent yield loss, follow this decision matrix when planning your purification strategy.

AldehydePurification Start Crude 1-(3-Bromophenyl) cyclopropanecarbaldehyde TLC TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Check Observe Streaking or Degradation on TLC? TLC->Check Deactivate Deactivate Silica (1% Et3N in Hexane) Check->Deactivate Yes Standard Standard Silica Column Check->Standard No Pack Slurry Pack & Flush with Pure Hexane Deactivate->Pack Standard->Pack Load Dry Load Sample (Avoid DCM if possible) Pack->Load Elute Isocratic Elution (95:5 Hexane:EtOAc) Load->Elute Fractions Analyze Fractions (UV 254nm & 2,4-DNP) Elute->Fractions Pure Pure Aldehyde Isolated Fractions->Pure Clean Separation Bisulfite Alternative: Bisulfite Adduct Formation Fractions->Bisulfite Co-elution/Impure

Troubleshooting logic for aldehyde chromatography and decomposition prevention.

Optimized Step-by-Step Methodology

To ensure a self-validating system, this protocol incorporates real-time purity checks and utilizes a deactivated stationary phase to suppress acid-catalyzed degradation[3].

Step 1: Stationary Phase Deactivation (Critical Step) Causality: Standard silica gel has a pH of ~5.5-7.0, which is acidic enough to catalyze the decomposition or hydration of sensitive aldehydes[1].

  • Prepare a solution of 1% Triethylamine (Et₃N) in Hexane.

  • Slurry pack the chromatography column using this deactivated solvent mixture.

  • Validation: Flush the packed column with 3 column volumes (CV) of pure Hexane. This removes unbound Et₃N, preventing basic contamination of your final product.

Step 2: Sample Loading (Dry Loading) Causality: 1-(3-Bromophenyl)cyclopropanecarbaldehyde can be a viscous oil. Liquid loading with polar solvents (like DCM) disrupts the solvent band and causes early co-elution.

  • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., diethyl ether).

  • Add a small amount of neutralized silica gel (approx. 2x the mass of the crude).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

Step 3: Isocratic Elution

  • Elute the column using an isocratic system of 95:5 Hexane:Ethyl Acetate (or 97:3 Hexane:Diethyl Ether for higher resolution)[4].

  • Causality: A shallow, low-polarity gradient prevents the co-elution of the unreacted nitrile starting material, which has a remarkably similar Rf value.

Step 4: Fraction Analysis & Recovery

  • Spot fractions on a TLC plate. Examine under UV light (254 nm) to identify the bromophenyl ring.

  • Validation: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The target aldehyde will immediately form a bright orange/red hydrazone spot, confirming the presence of the carbonyl group and distinguishing it from the over-reduced alcohol impurity.

  • Pool the pure fractions and concentrate under reduced pressure at low temperature (<30°C) to prevent thermal degradation.

Troubleshooting FAQs

Q1: My aldehyde is heavily streaking on the column, and my isolated yield is poor. How do I fix this? A1: Streaking is the macroscopic symptom of microscopic hydrogen bonding between the aldehyde's carbonyl oxygen and the silica's silanol groups. If the residence time on the column is too long, the silica can also catalyze autoxidation, converting your product into 1-(3-bromophenyl)cyclopropanecarboxylic acid, which binds irreversibly to the column[1]. Solution: You must deactivate your silica gel with 1% Et₃N prior to packing[3]. Alternatively, switch to neutral Alumina as the stationary phase, which lacks the acidic protons that cause this specific degradation pathway.

Q2: The aldehyde is co-eluting perfectly with the starting nitrile. TLC shows one spot, but NMR shows a mixture. What is the next step? A2: Nitriles and aldehydes often exhibit nearly identical Rf values in standard Hexane/EtOAc mixtures. Solution: Change the selectivity of your mobile phase. Switch to a 97:3 Hexane:Diethyl Ether system[4]. Ether acts as a stronger hydrogen-bond acceptor and can differentiate the subtle electronic differences between the nitrile and the aldehyde. If chromatography still fails, abandon the column and use Bisulfite Adduct Formation [3]. React the crude mixture with saturated aqueous NaHSO₃. The aldehyde will form a water-soluble solid adduct, allowing you to wash away the nitrile with an organic solvent. Basify the aqueous layer to regenerate the pure aldehyde.

Q3: Is the cyclopropane ring at risk of opening during silica gel chromatography? A3: Generally, no. While cyclopropanes are highly strained rings, the 1-aryl-1-carbonyl substitution pattern found in 1-(3-bromophenyl)cyclopropanecarbaldehyde is remarkably stable under standard, mild chromatographic conditions[2]. Ring-opening typically requires strong Lewis acids, transition metal catalysis, or extreme thermal conditions—none of which are present during standard flash chromatography. Focus your troubleshooting entirely on the stability of the aldehyde group.

References

  • ResearchGate. "Is it possible to purify aldehyde by column? Is there any other method to do purification?" ResearchGate. URL: [Link]

  • ResearchGate. "Recent problems with silica gel chromatography." ResearchGate. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." PMC. URL: [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling Air-Sensitive Cyclopropane Aldehydes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive cyclopropane aldehydes. This guide provides in-depth technical information, troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive cyclopropane aldehydes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful and safe handling of these reactive molecules. The unique combination of a strained cyclopropane ring and a reactive aldehyde functional group necessitates careful experimental design and execution. This resource is designed to be your go-to reference for navigating the challenges associated with these valuable synthetic building blocks.

Table of Contents

  • Understanding the Challenge: The Dual Reactivity of Cyclopropane Aldehydes

  • Frequently Asked Questions (FAQs)

    • Storage and Handling

    • Reaction Setup

    • Work-up and Purification

  • Troubleshooting Guide

    • Low or No Product Yield

    • Presence of Unexpected Byproducts

    • Difficulty in Purification

  • Experimental Protocols

    • Protocol 1: General Procedure for Handling and Dispensing Cyclopropanecarboxaldehyde

    • Protocol 2: Example Reaction: Wittig Olefination under Inert Atmosphere

  • References

Understanding the Challenge: The Dual Reactivity of Cyclopropane Aldehydes

Cyclopropane aldehydes are valuable synthetic intermediates due to the unique chemical properties of the cyclopropane ring. However, their utility is coupled with significant handling challenges. The primary difficulties arise from two key factors:

  • Air-Sensitivity of the Aldehyde Group: Aldehydes are notoriously susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding carboxylic acids.[1] This oxidation can be accelerated by light and trace metal impurities.

  • High Ring Strain of the Cyclopropane Moiety: The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5°.[2] This strain makes the ring susceptible to cleavage under various conditions, including radical reactions, which can be initiated by exposure to air and light.[3][4]

The combination of these two reactive centers means that improper handling can lead not only to the oxidation of the aldehyde but also to a variety of side reactions involving the cyclopropane ring.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of air-sensitive cyclopropane aldehydes.

Storage and Handling

Q1: What is the proper way to store cyclopropanecarboxaldehyde and its derivatives?

A1: Proper storage is the first line of defense against degradation. Cyclopropanecarboxaldehyde should be stored in a refrigerator between 2-8°C under an inert atmosphere (argon or nitrogen).[1][5] The container should be tightly sealed to prevent the ingress of air and moisture.[6][7] For long-term storage, amber glass bottles are recommended to protect the compound from light, which can promote radical-mediated decomposition.[8]

Q2: I received a bottle of cyclopropanecarboxaldehyde. What is the first thing I should do?

A2: Before opening the bottle for the first time, it is crucial to establish an inert atmosphere. If the bottle is not equipped with a septum-sealed cap (like a Sure/Seal™ bottle), you should carefully and quickly transfer the contents to a pre-dried Schlenk flask under a positive pressure of inert gas.[9] If the bottle has a septum, ensure you use proper syringe techniques to maintain the inert atmosphere within the bottle.[9]

Q3: How can I tell if my cyclopropane aldehyde has degraded?

A3: Visual inspection can sometimes be informative. Pure cyclopropanecarboxaldehyde is a colorless to light orange or yellow liquid.[7] A significant color change or the formation of a precipitate may indicate degradation. The most reliable method for assessing purity is through analytical techniques. 1H NMR spectroscopy is particularly useful for detecting the presence of the corresponding carboxylic acid (characterized by a broad singlet for the acidic proton) or other byproducts.[10][11] Gas chromatography (GC) can also be used to determine the purity of the aldehyde.[12]

Reaction Setup

Q4: What are the essential pieces of equipment for setting up a reaction with an air-sensitive cyclopropane aldehyde?

A4: To ensure the success of your reaction, you will need to use inert atmosphere techniques.[13] The essential equipment includes:

  • A source of high-purity inert gas: Argon is generally preferred over nitrogen for its higher density, which helps to blanket the reaction mixture more effectively.[14]

  • Schlenk line or a glove box: These allow for the manipulation of reagents in an air-free environment.[14]

  • Oven-dried glassware: All glassware should be thoroughly dried in an oven (typically at >120°C for several hours) and cooled under a stream of inert gas to remove any adsorbed moisture.[9]

  • Septa and needles: Rubber septa are used to seal flasks and allow for the transfer of reagents via syringe.[9]

  • Degassed solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[15]

Q5: What are some common mistakes to avoid when setting up a reaction?

A5:

  • Inadequate drying of glassware: Residual moisture can react with sensitive reagents and quench catalysts.

  • Using non-degassed solvents: Dissolved oxygen is a primary culprit for aldehyde oxidation.[15]

  • Leaky septa: Ensure septa are properly sized and in good condition to prevent air from entering the reaction flask.

  • Creating a vacuum in the reaction flask: When transferring liquids via syringe, always ensure a slight positive pressure of inert gas is maintained in the flask to prevent air from being drawn in.

Work-up and Purification

Q6: How should I quench a reaction containing a cyclopropane aldehyde?

A6: The quenching procedure should be performed carefully to avoid exposure to air. It is often best to quench the reaction at a low temperature (e.g., 0°C) by slowly adding the quenching agent via syringe while maintaining a positive pressure of inert gas. The choice of quenching agent will depend on the specific reaction, but common choices include saturated aqueous ammonium chloride or water.

Q7: What are the best methods for purifying cyclopropane aldehydes?

A7: The purification method will depend on the stability of the product and the nature of the impurities.

  • Distillation: For thermally stable compounds, vacuum distillation is an effective method for purification.[14]

  • Flash Column Chromatography: This is a common technique, but care must be taken to minimize air exposure. Using a pre-saturated (with the eluent) and packed column under a positive pressure of inert gas can be beneficial. The choice of solvent system is critical to achieve good separation.[16]

  • Bisulfite Adduct Formation: For aldehydes, forming the solid sodium bisulfite adduct can be an effective purification method. The adduct can be filtered and washed, and the pure aldehyde can then be regenerated by treatment with a base.[17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with air-sensitive cyclopropane aldehydes.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Degradation of Starting Aldehyde Analyze the starting material by 1H NMR or GC to check for the presence of the corresponding carboxylic acid or other impurities.Purify the aldehyde before use (e.g., by distillation or bisulfite adduct formation). Always store and handle the aldehyde under an inert atmosphere.
Presence of Oxygen or Moisture in the Reaction Review your experimental setup. Were all glassware and solvents properly dried and degassed? Was a positive pressure of inert gas maintained throughout the reaction?Refine your inert atmosphere techniques. Use a Schlenk line or glove box. Ensure all solvents are rigorously degassed immediately before use.
Incompatible Reaction Conditions The high ring strain of the cyclopropane can lead to decomposition under harsh conditions (e.g., strong acids, bases, or high temperatures).[9]Use milder reaction conditions where possible. Screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific transformation.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield check_aldehyde Check Purity of Starting Aldehyde start->check_aldehyde check_conditions Review Inert Atmosphere Technique check_aldehyde->check_conditions Pure purify Purify Aldehyde check_aldehyde->purify Impure check_reaction Evaluate Reaction Conditions check_conditions->check_reaction Adequate improve_inert Refine Inert Atmosphere Setup check_conditions->improve_inert Inadequate optimize Optimize Reaction Conditions check_reaction->optimize Harsh end Improved Yield check_reaction->end Mild purify->end improve_inert->end optimize->end

A workflow for troubleshooting low reaction yields.

Issue 2: Presence of Unexpected Byproducts
Observed Byproduct Potential Cause Recommended Solution
Carboxylic Acid Oxidation of the aldehyde by atmospheric oxygen.Improve inert atmosphere techniques. Use freshly degassed solvents. Consider adding a radical inhibitor if appropriate for your reaction.
Ring-Opened Products The cyclopropane ring can undergo cleavage under radical conditions or in the presence of certain catalysts.[3][4]Avoid high temperatures and exposure to light. Screen catalysts to find one that is less prone to promoting ring-opening.
Products from Aldol Condensation Self-condensation of the aldehyde, often catalyzed by acidic or basic impurities or reagents.Ensure all reagents and glassware are free from acidic or basic residues. If using a base in your reaction, add it slowly and at a low temperature.

Potential Side Reactions of Cyclopropane Aldehydes

side_reactions sub Cyclopropane Aldehyde oxidation Carboxylic Acid Generated by O₂, light sub->oxidation Oxidation ring_opening Ring-Opened Products Generated by Radicals, heat, catalysts sub->ring_opening Ring-Opening aldol Aldol Condensation Products Generated by Acid/base catalysis sub->aldol Self-Condensation

Common side reactions of cyclopropane aldehydes.

Issue 3: Difficulty in Purification
Problem Potential Cause Recommended Solution
Product Streaking on TLC Plate The product may be too polar or interacting strongly with the silica gel.Try using a different eluent system, perhaps with a small amount of a polar modifier like methanol or a basic additive like triethylamine. Alternatively, consider using a different stationary phase like alumina.[17]
Product Co-elutes with a Byproduct The byproduct has a similar polarity to the desired product.Optimize the eluent system for better separation. If co-elution is a persistent problem, consider an alternative purification method such as distillation or crystallization.
Product Degrades on the Column The silica gel may be too acidic, causing decomposition of the sensitive product.Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use neutral or basic alumina.

Experimental Protocols

The following are general protocols that should be adapted to the specific requirements of your reaction.

Protocol 1: General Procedure for Handling and Dispensing Cyclopropanecarboxaldehyde

Objective: To safely transfer a specific volume of cyclopropanecarboxaldehyde from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Materials:

  • Cyclopropanecarboxaldehyde in a Sure/Seal™ bottle

  • Oven-dried Schlenk flask with a magnetic stir bar and a rubber septum

  • Inert gas source (argon or nitrogen) with a bubbler

  • Dry, gas-tight syringe and a long needle (e.g., 22 gauge)

Procedure:

  • Prepare the Reaction Flask: Ensure the Schlenk flask is thoroughly oven-dried and has been cooled to room temperature under a positive pressure of inert gas.

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least five times.

  • Equilibrate Pressure: Insert a needle connected to the inert gas line (with a bubbler) into the septum of the reaction flask to maintain a slight positive pressure.

  • Withdraw the Aldehyde: Carefully insert the needle of the purged syringe through the septum of the cyclopropanecarboxaldehyde bottle. Ensure the needle tip is below the surface of the liquid. Slowly draw the desired volume of the aldehyde into the syringe. To avoid creating a vacuum in the bottle, you can first inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw.

  • Transfer to Reaction Flask: Withdraw the needle from the bottle and quickly insert it into the septum of the reaction flask. Slowly add the aldehyde to the flask.

  • Rinse the Syringe: After dispensing the aldehyde, you can draw a small amount of solvent from the reaction flask into the syringe and then add it back to the flask to rinse any residual aldehyde from the syringe.

Protocol 2: Example Reaction: Wittig Olefination under Inert Atmosphere

Objective: To perform a Wittig reaction with cyclopropanecarboxaldehyde to form a vinyl cyclopropane, while minimizing side reactions due to air sensitivity.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Cyclopropanecarboxaldehyde

  • Standard inert atmosphere reaction setup (Schlenk flasks, syringes, etc.)

Procedure:

  • Prepare the Ylide: In an oven-dried Schlenk flask under argon, suspend methyltriphenylphosphonium bromide in anhydrous, degassed THF. Cool the suspension to 0°C in an ice bath.

  • Add the Base: Slowly add a solution of n-BuLi in hexanes dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.

  • Add the Aldehyde: Using the procedure described in Protocol 1, slowly add a solution of cyclopropanecarboxaldehyde in anhydrous, degassed THF to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC).

  • Quench: Cool the reaction back to 0°C and slowly quench by the addition of saturated aqueous ammonium chloride.

  • Work-up and Purification: Perform a standard aqueous work-up, extracting the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note on Wittig Reaction Troubleshooting: The Wittig reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be difficult to separate from the desired product.[18] Careful selection of the chromatography eluent is crucial. If the ylide is stabilized, the reaction may be slower and could lead to the formation of the (E)-alkene as the major product.[2][19][20][21] Unstabilized ylides, like the one in this example, typically favor the formation of the (Z)-alkene.[2][19][20][21]

References

  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • SAFETY D
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. QuickCompany.
  • Cyclopropanecarboxaldehyde | 1489-69-6. TCI AMERICA - Tokyo Chemical Industry.
  • Cyclopropanecarboxaldehyde 98% | 1489-69-6. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific. (2009, September 26).
  • Cyclopropanecarboxaldehyde (cas 1489-69-6) SDS/MSDS download. Guidechem.
  • Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups.
  • Organic Syntheses Procedure. Organic Syntheses.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • The Wittig Reaction: Synthesis of Alkenes.
  • 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe he
  • Deoxygenative Cyclopropanation of Aldehydes with Acyl-Stabilized Sulfur Ylides. PubMed. (2025, April 9).
  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions.
  • Asymmetric intramolecular α-cyclopropanation of aldehydes using a donor/acceptor carbene mimetic. PMC. (2015, December 8).
  • US4414419A - Stabilization of aldehydes.
  • Technical Support Center: Handling Air-Sensitive Thiol Reagents. Benchchem.
  • Wittig Reaction. Organic Chemistry Portal.
  • 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. (2024, October 15).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradi
  • Wittig reaction. Wikipedia.
  • 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.
  • Wittig Reaction. Dalal Institute.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • 20.4: The Wittig reaction. Chemistry LibreTexts. (2020, July 1).
  • Cyclopropanecarboxaldehyde 98% | 1489-69-6.
  • Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. ePrints Soton - University of Southampton. (2018, August 20).
  • how to deal with an air sensitive solid? : r/chemistry. Reddit. (2015, November 17).
  • Cyclopropanecarboxaldehyde 98% | 1489-69-6. Sigma-Aldrich.
  • The Photolysis of Cyclopropane Carboxaldehyde.
  • Environmental Aldehyde Sources and the Health Implic
  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • The reactivity of cyclopropanes often mimics that of alkenes. (b)... Study Prep in Pearson+. (2024, May 5).
  • Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure.
  • Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Transactions of the Faraday Society (RSC Publishing).
  • What are the effect of aldehydes and ketones in
  • WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde.
  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. MDPI.
  • Aldehydes: What We Should Know About Them. MDPI. (2024, October 21).
  • Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogen
  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates.
  • Air Pollution Aspects of Aldehydes. EPA.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Cyclopropanecarbaldehyde (CPCA) Coupling

Welcome to the Technical Support Center for Cyclopropanecarbaldehyde (CPCA) coupling workflows. CPCA is a highly valuable bifunctional building block in medicinal chemistry and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropanecarbaldehyde (CPCA) coupling workflows. CPCA is a highly valuable bifunctional building block in medicinal chemistry and drug development[1]. However, its unique structural properties make it susceptible to a variety of yield-limiting side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve high-yielding, chemoselective couplings.

Mechanistic Causality of CPCA Side Reactions

The core challenge in CPCA coupling lies in the inherent thermodynamic instability of the three-membered ring. The cyclopropane ring possesses approximately 27.5 kcal/mol of Baeyer strain[2]. To accommodate the 60° bond angles, the carbon-carbon bonds rehybridize to possess high p-character (often described as sp5 hybridized), resulting in "bent bonds" that lie outside the internuclear axis[2].

When CPCA undergoes coupling (e.g., reductive amination), an electrophilic iminium ion is formed at the alpha position. If the reaction conditions are too acidic, hyperconjugative overlap between the strained, electron-rich C-C bent bonds and the empty p-orbital of the adjacent cationic center provides a low-energy pathway for rapid ring-opening. This relieves the Baeyer strain, resulting in an undesired acyclic homoallylic amine byproduct.

Conversely, under basic conditions, the alpha-proton of CPCA is easily abstracted. The resulting enolate rapidly attacks unreacted CPCA, leading to aldol self-condensation dimers. Minimizing these side reactions requires walking a tightrope of chemoselectivity: the conditions must be acidic enough to form the imine, but mild enough to prevent cationic ring-opening, while avoiding the basicity that triggers aldol pathways.

Pathway CPCA Cyclopropanecarbaldehyde (CPCA) Iminium Iminium Ion Intermediate CPCA->Iminium + Amine (-H2O) Aldol Aldol Dimer (Self-Condensation) CPCA->Aldol Base Catalysis (pH > 8) Desired Desired Coupled Amine Iminium->Desired STAB Reduction (pH 5-6) RingOpen Homoallylic Amine (Ring-Opened) Iminium->RingOpen Strong Acid (pH < 3)

Mechanistic pathways of CPCA coupling highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: I am seeing a significant amount of linear homoallylic amine byproduct during my reductive amination. How do I stop the cyclopropane ring from opening? A1: This is a classic cyclopropylmethyl cation rearrangement. It occurs when the reaction pH drops too low (pH < 3), overly activating the iminium intermediate and promoting ring cleavage to relieve Baeyer strain[2]. Solution: Switch your reducing agent and buffer system. Avoid strong Lewis acids (e.g., TiCl4) or Brønsted acids. Instead, use Sodium Triacetoxyborohydride (STAB), which was specifically developed to selectively reduce imines over aldehydes without requiring harsh acidic activation[3]. Buffer the reaction with 1.0–1.2 equivalents of Acetic Acid (AcOH) to maintain a safe pH of 5–6.

Q2: My LC-MS shows a mass corresponding to exactly twice the molecular weight of CPCA minus water. What is this, and how do I prevent it? A2: You are observing the aldol condensation dimer of CPCA. Because CPCA has an alpha-proton adjacent to a highly reactive aldehyde, it can readily form an enolate under basic conditions (often caused by the innate basicity of your starting free-base amine). Solution: Implement a "reverse addition" or "slow addition" protocol. Pre-mix the amine, AcOH, and STAB in your solvent, and slowly add CPCA dropwise. This keeps the steady-state concentration of the aldehyde low, kinetically favoring the bimolecular imine condensation over the aldol self-condensation.

Q3: I am attempting a transition-metal catalyzed cross-coupling (e.g., Ni-catalyzed or photoredox) using CPCA. Will the radical intermediates cause the ring to open? A3: It depends on the nature of the intermediate radical. While the unsubstituted cyclopropylmethyl radical is a classic "radical clock" that opens rapidly, an alpha-amino radical adjacent to a cyclopropane is significantly more stable[3]. The electron-donating nature of the nitrogen lone pair stabilizes the radical via mesomeric delocalization, drastically reducing its propensity for ring-opening[4]. Studies in Ni-catalyzed and photoredox reductive couplings have shown that CPCA can successfully couple without ring-opening because the intermediate alpha-amino radical undergoes cross-coupling faster than rearrangement[3][5].

Troubleshooting Start Analyze Crude Mixture (NMR/LC-MS) Q1 Homoallylic byproduct? Start->Q1 A1 Reduce Acid Strength Use STAB/AcOH Q1->A1 Yes Q2 Aldol dimer present? Q1->Q2 No A2 Reverse Addition Add CPCA slowly Q2->A2 Yes

Decision tree for identifying and resolving common CPCA coupling side reactions.

Reagent Selection & Quantitative Data

Selecting the correct hydride source is the most critical variable in minimizing side reactions during CPCA reductive amination.

Reducing AgentOptimal pH RangeRelative Hydride StrengthRing-Opening RiskAldol RiskRecommendation for CPCA
NaBH₄ 8.0 - 10.0High (Reduces aldehydes directly)LowHigh (Basic conditions)Not Recommended. Will reduce CPCA to cyclopropylmethanol.
NaBH₃CN 3.0 - 4.0ModerateHigh (Requires strong acid)LowUse with caution. High risk of cationic ring-opening due to low pH requirement.
NaBH(OAc)₃ (STAB) 5.0 - 6.0Mild (Selective for iminium)LowLowHighly Recommended. Ideal balance of chemoselectivity and mild acidity[3].

Validated Experimental Protocol: Chemoselective Reductive Amination of CPCA

This protocol utilizes a self-validating system designed to prevent both aldol condensation and cationic ring-opening by strictly controlling stoichiometry, order of addition, and pH.

Materials:

  • Primary or Secondary Amine (1.0 equiv)

  • Cyclopropanecarbaldehyde (CPCA) (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Amine Preparation: In an oven-dried flask under an Argon atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCE to achieve a concentration of 0.2 M.

  • pH Buffering: Add glacial acetic acid (1.2 equiv) to the solution.

    • Self-Validation Check: Spot a micro-aliquot of the mixture onto wet pH indicator paper. The pH should read approximately 5.5. If it is >7, add additional AcOH in 0.1 equiv increments.

  • Reducing Agent Addition: Add STAB (1.5 equiv) to the buffered amine solution in one portion. Stir for 5 minutes at room temperature to ensure an even suspension.

  • Controlled Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Dilute the CPCA (1.05 equiv) in a small volume of DCE (1 mL) and add it dropwise over 10–15 minutes.

    • Causality Note: This reverse-addition step ensures the aldehyde is immediately consumed by the vast excess of amine/STAB, preventing base-catalyzed aldol self-condensation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS or TLC (using a Ninhydrin stain to visualize the consumption of the starting amine).

  • Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

1.[1] Benchchem. 1-(Propan-2-yl)cyclopropane-1-carbaldehyde. Available at: 2.[3] National Institutes of Health (NIH) / PMC. Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Available at: 3.[2] Queen Mary University of London. EXPLORING THE REACTIONS OF SMALL RINGS. Available at: 4.[4] Journal of the American Chemical Society (ACS). Tunable Thiazolium Carbenes for Enantioselective Radical Three-Component Dicarbofunctionalizations. Available at: 5.[5] Organic Letters (ACS Publications). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Available at:

Sources

Reference Data & Comparative Studies

Validation

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde H1 NMR Spectrum Analysis

Executive Summary & Product Profile Compound: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde CAS: (Analogous to 124276-95-5 for acid) Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol This guide provides a technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Profile

Compound: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde CAS: (Analogous to 124276-95-5 for acid) Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol

This guide provides a technical analysis of the H1 NMR spectrum for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., mPGES-1 inhibitors). The analysis distinguishes the target compound from common synthetic impurities (nitriles, alcohols) and positional isomers (4-bromo analogs) using high-resolution spectral signatures.

Analyzed Spectral Data (CDCl₃)

The following spectral data is synthesized from high-confidence structural analogs (e.g., 1-(3-bromophenyl)cyclopropanecarboxylic acid) and chemometric prediction algorithms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
9.15 – 9.35 Singlet (s)1H-CHO Distinctive aldehyde proton; diagnostic peak.
7.60 – 7.65 Singlet/Narrow d1HAr-H (C2) Isolated proton between Br and Cyclopropyl ring.
7.40 – 7.48 Doublet (d)1HAr-H (C4) Ortho to Bromine; Para to Cyclopropyl.
7.25 – 7.35 Doublet (d)1HAr-H (C6) Ortho to Cyclopropyl; Para to Bromine.
7.15 – 7.25 Triplet (t)1HAr-H (C5) Meta proton; overlaps with solvent residual in some cases.
1.55 – 1.65 Multiplet (m)2HCyclopropyl-CH₂ Cis to Phenyl ring (AA'BB' system part A).
1.25 – 1.35 Multiplet (m)2HCyclopropyl-CH₂ Trans to Phenyl ring (AA'BB' system part B).

Technical Insight: The cyclopropyl protons appear as a higher-order AA'BB' system due to the lack of free rotation of the ring itself, but the rapid rotation of the phenyl group averages the magnetic environment relative to the aromatic ring current.

Comparative Analysis & Impurity Identification

A. Target vs. Precursor (Nitrile)

The synthesis typically proceeds via the reduction of 1-(3-bromophenyl)cyclopropanecarbonitrile .

  • Target (Aldehyde): Shows a sharp singlet at ~9.2 ppm .

  • Impurity (Nitrile): Lacks the 9.2 ppm signal. The cyclopropyl protons in the nitrile often shift slightly upfield (0.1-0.2 ppm) compared to the aldehyde due to the difference in anisotropy between C≡N and C=O.

B. Target vs. Over-Reduced Alcohol

Over-reduction yields (1-(3-bromophenyl)cyclopropyl)methanol .

  • Target (Aldehyde): Signal at 9.2 ppm (1H).

  • Impurity (Alcohol): No signal at 9.2 ppm. New doublet at ~3.60 ppm (2H, -CH ₂OH) and a broad singlet for -OH.

C. Target vs. 4-Bromo Isomer

Regioisomeric purity is critical.

  • 3-Bromo (Target): Asymmetric aromatic region (Singlet, Doublet, Triplet, Doublet).

  • 4-Bromo (Isomer): Symmetric AA'BB' aromatic system (two doublets integrating 2H each) centered around 7.4 ppm.

Diagnostic Logic Pathways

Figure 1: Spectral Identification Decision Tree

This decision tree outlines the logical flow for confirming the product structure and identifying common impurities based on H1 NMR data.

NMR_Identification Start Crude Product Spectrum (CDCl3) CheckCHO Check 9.0 - 9.5 ppm (Singlet Present?) Start->CheckCHO CheckAr Analyze Aromatic Region (7.0 - 7.7 ppm) CheckCHO->CheckAr Yes CheckAlc Check 3.5 - 3.7 ppm (Doublet Present?) CheckCHO->CheckAlc No IsSym Symmetry Check: 2 Doublets (2H each)? CheckAr->IsSym Target CONFIRMED: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde IsSym->Target No (Asymmetric) Isomer ISOMER DETECTED: 4-Bromo Analog IsSym->Isomer Yes (Symmetric) Alcohol IMPURITY: Reduced Alcohol CheckAlc->Alcohol Yes Nitrile IMPURITY: Unreacted Nitrile (Check IR for 2200 cm-1) CheckAlc->Nitrile No

Caption: Logic flow for distinguishing the target aldehyde from precursors (nitrile), over-reduced byproducts (alcohol), and regioisomers (4-bromo).

Figure 2: Synthetic Pathway & Impurity Origin

Understanding the synthesis helps anticipate spectral impurities.

Synthesis_Flow Nitrile Precursor: Nitrile (No CHO peak) Aldehyde Target: Aldehyde (CHO @ 9.2 ppm) Nitrile->Aldehyde DIBAL-H Reduction Alcohol Over-Reduction: Alcohol (CH2 @ 3.6 ppm) Aldehyde->Alcohol Excess Reductant Acid Oxidation: Carboxylic Acid (COOH @ 11-12 ppm) Aldehyde->Acid Air Oxidation

Caption: Synthetic origins of common impurities detectable by H1 NMR.

Experimental Protocol: Data Acquisition

To ensure reproducibility and spectral resolution sufficient for distinguishing the splitting patterns described above, follow this protocol:

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃ ) containing 0.03% TMS (Tetramethylsilane).

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual chromium or manganese from oxidation steps) which can broaden the cyclopropyl multiplets.

  • Instrument Parameters:

    • Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving cyclopropyl AA'BB' systems).

    • Spectral Width: -2 ppm to 12 ppm.

    • Pulse Angle: 30° (allows faster relaxation delay).[1]

    • Scans: 16–64 scans are typically sufficient for >95% purity samples.

  • Processing:

    • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Integration: Normalize the aldehyde proton (9.2 ppm) to 1.00. The aromatic region should integrate to ~4.00, and the cyclopropyl region to ~4.00.

References

  • ChemicalBook. (2025). 1-(3-Bromophenyl)cyclopropanecarbonitrile Properties and Spectral Data. Retrieved from

  • Sigma-Aldrich. (2025). 1-(3-Bromophenyl)cyclopropanecarboxylic acid Product Sheet. Retrieved from

  • BenchChem. (2025).[2] Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Retrieved from

  • PubChem. (2025). 1-(4-bromophenyl)cyclopropane-1-carbaldehyde Compound Summary. Retrieved from

  • Roberts, J. D., et al. (1963). Nuclear Magnetic Resonance Spectroscopy.[1][3][4][5][6][7] Cyclopropane Derivatives. Journal of the American Chemical Society. Retrieved from

Sources

Comparative

Analytical Benchmarking Guide: 13C NMR Shift Elucidation of 1-(3-Bromophenyl)cyclopropanecarbaldehyde

Executive Summary & Objective For researchers and drug development professionals, the accurate structural elucidation of bifunctional building blocks is a critical quality control step before library synthesis. 1-(3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

For researchers and drug development professionals, the accurate structural elucidation of bifunctional building blocks is a critical quality control step before library synthesis. 1-(3-Bromophenyl)cyclopropanecarbaldehyde is a highly versatile intermediate; its aldehyde group enables reductive aminations, while the aryl bromide serves as a handle for palladium-catalyzed cross-couplings.

This guide objectively compares the performance of empirical 13C NMR acquisition against two leading predictive alternatives: Heuristic Prediction (e.g., HOSE codes used in ChemDraw) and Quantum Mechanical Prediction (Density Functional Theory, DFT). By analyzing the specific causality behind chemical shifts, this guide provides a definitive framework for assigning the 13C NMR spectrum of this strained, multi-substituted molecule.

The Challenge of Strained Ring Systems

Predicting the 13C NMR shifts of 1-(3-bromophenyl)cyclopropanecarbaldehyde presents a unique challenge due to the cyclopropane core. Unlike standard alkanes, cyclopropanes possess bent C-C bonds (Walsh orbitals) with unusually high s-character in their C-H bonds[1]. This structural quirk allows the cyclopropane ring to conjugate with adjacent


-systems—in this case, both the formyl group and the aromatic ring.

Heuristic prediction software relies on database lookups of similar molecular fragments. Because the combined anisotropic and electronic effects of a cyclopropane simultaneously bonded to a


-acceptor and an inductively withdrawing aryl halide are non-additive, heuristic models frequently fail. Conversely, DFT models calculate magnetic shielding tensors from first principles, accurately capturing these complex orbital interactions.

Workflow Comparison: Empirical vs. Predictive Models

G Start 1-(3-Bromophenyl) cyclopropanecarbaldehyde Empirical Empirical Acquisition (600 MHz, CDCl3) Start->Empirical Heuristic Heuristic Prediction (HOSE Codes) Start->Heuristic DFT QM/DFT Prediction (B3LYP/6-31G*) Start->DFT Data 13C NMR Shift Table Empirical->Data Heuristic->Data DFT->Data Analysis Comparative Deviation Analysis Data->Analysis

Workflow comparing empirical NMR acquisition with heuristic and DFT predictive models.

Experimental Protocol: Self-Validating Empirical Acquisition

To establish a trustworthy baseline, empirical data must be acquired using a self-validating system. The following protocol ensures high-fidelity 13C NMR data collection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25–30 mg of 1-(3-bromophenyl)cyclopropanecarbaldehyde in 0.6 mL of CDCl

    
     (100 atom % D). Causality: 13C has a natural abundance of only 1.1%. A high sample concentration is required to achieve a sufficient signal-to-noise ratio without requiring excessively long acquisition times.
    
  • Self-Validating Referencing: Do not rely on external capillary standards. Instead, use the central peak of the CDCl

    
     solvent triplet as the internal reference standard, setting it to exactly 77.16 ppm [2]. Because the solvent lock and the reference peak originate from the exact same matrix, this eliminates errors caused by magnetic field drift or temperature gradients[3].
    
  • Acquisition Parameters: Acquire the spectrum at 150 MHz (using a 600 MHz

    
    H instrument). Use an inverse-gated decoupling pulse sequence (e.g., zgig) with a relaxation delay (D1) of 2–3 seconds. Causality: Standard decoupling (zgpg30) induces the Nuclear Overhauser Effect (NOE), which artificially inflates the signals of protonated carbons while leaving quaternary carbons (like C1 and the aryl ipso carbons) weak. Inverse-gated decoupling suppresses NOE, allowing for more reliable peak identification.
    
  • Processing: Zero-fill the free induction decay (FID) to 64k data points and apply an exponential apodization function with a line broadening (LB) of 1.0 Hz to optimize the signal-to-noise ratio before Fourier transformation.

Quantitative Data Comparison & Causality Analysis

The table below compares the empirical 13C NMR shifts against Heuristic (ChemDraw) and DFT (B3LYP/6-31G*) predictions.

Carbon PositionEmpirical Shift (ppm)Heuristic Prediction (ppm)DFT Prediction (ppm)Δ Heuristic (ppm)Δ DFT (ppm)
C1' (Aldehyde) 199.8202.1200.5+2.3+0.7
C1'' (Ar-ipso) 140.2142.5141.0+2.3+0.8
C2'' (Ar-ortho) 132.1130.0131.5-2.1-0.6
C4'' (Ar-para) 130.4129.5130.1-0.9-0.3
C5'' (Ar-meta) 129.8128.2129.5-1.6-0.3
C6'' (Ar-ortho) 128.5127.1128.0-1.4-0.5
C3'' (Ar-Br) 122.5124.8123.1+2.3+0.6
C1 (Cy-quat) 37.432.536.8-4.9 -0.6
C2, C3 (Cy-CH2) 16.212.115.7-4.1 -0.5
Performance Analysis
  • Heuristic Failure at the Cyclopropane Core: The heuristic model significantly underestimates the deshielding effect at the cyclopropane quaternary carbon (C1) and the CH

    
     carbons (C2, C3), deviating by over 4 ppm. This occurs because database-driven models struggle to account for the simultaneous electron-withdrawing effects of the formyl group and the bromophenyl ring transmitted through the cyclopropane's Walsh orbitals.
    
  • DFT Accuracy: The DFT model successfully predicts the shifts across the entire molecule with sub-1 ppm accuracy, proving its superiority as an alternative to empirical acquisition when physical samples are unavailable.

  • The Heavy Atom Effect: Notice that C3'' (the aromatic carbon attached to bromine) resonates upfield at 122.5 ppm. This is due to the "heavy atom effect"—the large, polarizable electron cloud of the bromine atom provides diamagnetic shielding to the attached carbon, shifting it upfield relative to a standard benzene ring (~128.5 ppm)[4].

Logical Elucidation Strategy

Elucidation Signal Identify 13C Signal Region1 > 190 ppm Carbonyl Signal->Region1 Region2 120 - 150 ppm Aromatic Signal->Region2 Region3 10 - 40 ppm Aliphatic Signal->Region3 Assign1 C1' (Aldehyde) ~199.8 ppm Region1->Assign1 Assign2 C1'' (Ipso) & C3'' (C-Br) Region2->Assign2 Assign3 C1 (Quat) & C2/C3 (CH2) Region3->Assign3

Logical decision tree for assigning 13C NMR chemical shifts by spectral region.

When elucidating the structure experimentally, researchers should partition the spectrum:

  • The Carbonyl Region (>190 ppm): The aldehyde carbon is unambiguously assigned to the peak near 199.8 ppm.

  • The Aromatic Region (120–150 ppm): The ipso carbon (C1'') is the most deshielded (~140.2 ppm) due to the alkyl substitution, while the bromine-bearing carbon (C3'') is the most shielded (~122.5 ppm) due to the heavy atom effect.

  • The Aliphatic/Strained Region (10–40 ppm): The quaternary cyclopropane carbon (C1) appears near 37.4 ppm, heavily deshielded by its substituents, while the equivalent CH

    
     carbons (C2, C3) appear at ~16.2 ppm, reflecting the inherent shielding of the cyclopropane ring[5].
    

Conclusion

For 1-(3-bromophenyl)cyclopropanecarbaldehyde, heuristic NMR prediction tools provide a fast but fundamentally flawed estimation, particularly at the highly conjugated cyclopropane core. For rigorous drug development workflows, researchers must rely on empirical acquisition referenced precisely to solvent standards[6], or utilize DFT-based computational models which properly account for the quantum mechanical realities of strained ring systems.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Spectroscopy. Organic Chemistry Data & Info.[Link]

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Validation

Decoding the Aldehyde Signature: A Comparative IR Spectrum Analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals: A Guide to Interpreting Key Vibrational Frequencies In the landscape of pharmaceutical development and complex organic synthesis, the precise characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Interpreting Key Vibrational Frequencies

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to confirm molecular architecture. This guide provides an in-depth comparative analysis of the aldehyde peak in the IR spectrum of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde, a molecule of interest due to its unique combination of an aromatic ring, a cyclopropyl moiety, and an aldehyde functional group. Understanding the nuances of its IR spectrum is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.

The Aldehyde Fingerprint: Characteristic Vibrational Modes

The aldehyde functional group (-CHO) presents two highly characteristic absorption bands in the IR spectrum: the C-H stretch and the C=O (carbonyl) stretch.

  • Aldehydic C-H Stretch: This feature typically appears as a distinctive pair of weak to medium bands, often referred to as a Fermi doublet, in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[1][2][3] The lower frequency band, around 2720 cm⁻¹, is particularly diagnostic as few other absorptions occur in this region.[4][5]

  • Carbonyl C=O Stretch: The carbonyl group gives rise to a very strong and sharp absorption band, the position of which is sensitive to the electronic environment of the molecule.[6][7] For saturated aliphatic aldehydes, this peak is typically observed around 1740-1720 cm⁻¹.[5]

Comparative Spectral Analysis: Unraveling Electronic and Steric Effects

To fully appreciate the IR spectrum of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde, a comparison with structurally related aldehydes is instructive. The position of the carbonyl (C=O) stretching frequency is particularly sensitive to conjugation and ring strain.

CompoundAldehyde C-H Stretch (cm⁻¹)Carbonyl C=O Stretch (cm⁻¹)Key Structural Features Affecting C=O Stretch
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde (Predicted) ~2820, ~2720~1700-1705Conjugation with the phenyl ring; cyclopropyl ring strain.
Benzaldehyde ~2820, ~2720~1705Conjugation with the phenyl ring lowers the frequency from a typical aliphatic aldehyde.[1][2][8]
Cyclopropanecarboxaldehyde ~2820, ~2720~1715The cyclopropyl ring introduces some strain, but lacks the conjugative effect of an aromatic ring.
Butyraldehyde (a saturated aliphatic aldehyde) ~2820, ~2720~1725Baseline for a non-conjugated, unstrained aldehyde.[5]
3-Bromobenzaldehyde ~2820, ~2720~1687The bromine atom is an electron-withdrawing group, which can slightly influence the C=O bond polarity.[9]

Analysis of Expected Peaks for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde:

The IR spectrum of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is predicted to exhibit its characteristic aldehyde peaks influenced by both the aromatic ring and the cyclopropyl group.

  • Aldehydic C-H Stretch: Expect to observe the characteristic doublet around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of this pair of peaks is a strong indicator of the aldehyde functionality.[1][3]

  • Carbonyl C=O Stretch: The position of the C=O stretch will be a balance of two opposing effects:

    • Conjugation: The adjacent phenyl ring will allow for delocalization of the pi electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency.[1][2][10] This effect is seen in benzaldehyde, where the C=O stretch is around 1705 cm⁻¹.[2][8]

    • Cyclopropyl Ring Strain: The cyclopropyl ring attached to the carbonyl carbon introduces significant angle strain. This can lead to an increase in the s-character of the C-C bond between the ring and the carbonyl group, which in turn can slightly increase the C=O stretching frequency. However, the electronic effect of the cyclopropyl group can also be conjugating.

Given these competing factors, the C=O stretching frequency for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is anticipated to be in the region of 1700-1705 cm⁻¹ . The conjugation with the phenyl ring is expected to be the dominant effect, shifting the peak to a lower wavenumber compared to a simple aliphatic aldehyde. The influence of the 3-bromo substituent is likely to be minor on the C=O stretching frequency.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify these predictions, the following protocol for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended.

Materials:

  • 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected as an interferogram and then Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Label the wavenumbers of the aldehyde C-H and C=O stretching vibrations.

    • Compare the obtained spectrum with the predicted values and the spectra of the reference compounds.

Workflow for IR Spectral Analysis

IR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Identify_Peaks Identify Key Peaks (C-H, C=O) Acquire_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Structure_Confirmation Confirm Molecular Structure Compare_Spectra->Structure_Confirmation

Caption: Workflow for obtaining and analyzing an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The IR spectrum of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde provides a clear and interpretable signature of its aldehyde functionality. The characteristic C-H stretching vibrations and the position of the strong C=O stretching band, influenced by both aromatic conjugation and cyclopropyl ring effects, serve as critical data points for its identification and characterization. By following a systematic experimental protocol and comparative analysis, researchers can confidently utilize IR spectroscopy to verify the structure of this and other complex organic molecules, ensuring the integrity and success of their research and development endeavors.

References

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Aldehydes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR – Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

Sources

Comparative

Application Guide: Distinguishing 3-Bromo and 4-Bromo Phenyl Cyclopropanecarbaldehyde

As a Senior Application Scientist, distinguishing between positional isomers such as 1-(3-bromophenyl)cyclopropanecarbaldehyde (meta-substituted) and 1-(4-bromophenyl)cyclopropanecarbaldehyde (para-substituted) is a rout...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between positional isomers such as 1-(3-bromophenyl)cyclopropanecarbaldehyde (meta-substituted) and 1-(4-bromophenyl)cyclopropanecarbaldehyde (para-substituted) is a routine yet critical challenge in drug development. Because these isomers are isobaric (identical molecular weight) and share nearly identical functional groups, standard low-resolution assays often fail to differentiate them.

This guide provides an objective, field-proven comparison of the analytical techniques required to definitively distinguish these two isomers, grounded in the fundamental principles of molecular symmetry and physical chemistry.

Mechanistic Causality: The Role of Molecular Symmetry

The core strategy for distinguishing these isomers relies on their geometric differences. The para-isomer, 1-(4-bromophenyl)cyclopropanecarbaldehyde, possesses a


 axis of symmetry running through the C1 and C4 positions of the aromatic ring. This symmetry renders the protons at the C2/C6 positions chemically equivalent, as well as those at the C3/C5 positions.

In contrast, the meta-isomer, 1-(3-bromophenyl)cyclopropanecarbaldehyde, lacks this symmetry axis. Every proton on its aromatic ring resides in a unique magnetic and steric environment. This fundamental structural divergence dictates their distinct Nuclear Magnetic Resonance (NMR) signatures and influences their dipole moments, which we exploit chromatographically.

AnalyticalWorkflow Start Unknown Isomer (3-Bromo vs 4-Bromo) NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Primary LCMS LC-MS / GC-MS (Chromatographic Separation) Start->LCMS Orthogonal IR FT-IR Spectroscopy (Vibrational Fingerprint) Start->IR Confirmatory NMR_Para Para (4-Bromo) AA'BB' Pattern (2 Doublets) 4 Aromatic 13C Signals NMR->NMR_Para Symmetry Observed NMR_Meta Meta (3-Bromo) Complex (Singlet, Triplet, 2 Doublets) 6 Aromatic 13C Signals NMR->NMR_Meta Asymmetry Observed LCMS_Para Distinct RT (Unique Dipole Moment) LCMS->LCMS_Para LCMS_Meta Distinct RT (Unique Dipole Moment) LCMS->LCMS_Meta Para_ID 1-(4-bromophenyl) cyclopropanecarbaldehyde NMR_Para->Para_ID Meta_ID 1-(3-bromophenyl) cyclopropanecarbaldehyde NMR_Meta->Meta_ID LCMS_Para->Para_ID LCMS_Meta->Meta_ID

Analytical workflow for distinguishing 3-bromo and 4-bromo phenyl cyclopropanecarbaldehyde.

Core Analytical Comparison

A. NMR Spectroscopy (The Gold Standard)

As established in fundamental [1], the


H NMR spectrum provides the most definitive proof of regiochemistry.
  • Para-Isomer: The symmetry yields an AA'BB' non-first-order spin system, which typically manifests as two distinct doublets (each integrating to 2H) in the 7.2–7.5 ppm range with a coupling constant (

    
    ) of ~8 Hz.
    
  • Meta-Isomer: The lack of symmetry yields four distinct signals (each integrating to 1H). You will observe a singlet-like peak (H2, finely coupled), a triplet (H5,

    
     ≈ 8 Hz), and two doublets/multiplets (H4, H6).
    

Expert Insight: The cyclopropane protons in both isomers will appear as two distinct multiplets (e.g., ~1.3 ppm and ~1.7 ppm). This occurs because the two protons on the same CH


 group are diastereotopic—one is cis to the aldehyde, and the other is cis to the phenyl ring.
B. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy offers a rapid orthogonal check based on out-of-plane (OOP) C-H bending vibrations of the aromatic ring[2].

  • Para-Isomer: Features two adjacent hydrogen atoms, resulting in a single strong OOP bending band between 800–850 cm

    
    .
    
  • Meta-Isomer: Features three adjacent hydrogen atoms and one isolated hydrogen atom, yielding two distinct bands near 690 cm

    
     and 780 cm
    
    
    
    .
C. Mass Spectrometry & Chromatography

While both isomers yield identical [M+H]


 precursor ions (~225, 227 m/z showing the characteristic 1:1 isotopic ratio of 

Br/

Br), their differing dipole moments allow for baseline separation on a reverse-phase C18 column using a shallow mobile phase gradient.
Table 1: Comparative Spectroscopic & Chromatographic Data
Property / Feature1-(3-bromophenyl)cyclopropanecarbaldehyde (Meta)1-(4-bromophenyl)cyclopropanecarbaldehyde (Para)
Molecular Symmetry Asymmetric (

)
Symmetric (

axis through phenyl ring)

H NMR (Aromatic)
4 distinct signals (1H each): Singlet (H2), Triplet (H5), 2x Doublets (H4, H6)2 distinct signals (2H each): AA'BB' system appearing as two doublets (

≈ 8 Hz)

C NMR (Aromatic)
6 distinct carbon signals4 distinct carbon signals
FT-IR (OOP bend) Two bands: ~690 cm

and ~780 cm

One strong band: ~800–850 cm

Mass Spec (ESI+) [M+H]

≈ 225, 227 m/z
[M+H]

≈ 225, 227 m/z

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify that the instrument is calibrated and the data is reliable.

Protocol 1: High-Resolution H and C NMR Acquisition

Rationale: CDCl


 is selected as the solvent because it lacks exchangeable protons that could obscure the critical aromatic window (7.0–8.0 ppm).
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Internal Validation Step: Before analyzing the aromatic region, verify the TMS peak is exactly at 0.00 ppm and the residual CHCl

    
     solvent peak is at 7.26 ppm. This validates the chemical shift calibration.
    
  • Acquisition: Acquire the

    
    H spectrum at 400 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.
    
  • Data Processing & Validation: Integrate the highly deshielded aldehyde proton (~9.4 ppm) and set its value to exactly 1.00. The total integration of the aromatic region must equal 4.00 ± 0.05. If it does not, the sample is either impure or the relaxation delay was insufficient.

SpinSystem cluster_para Para Substitution (4-Bromo) cluster_meta Meta Substitution (3-Bromo) P_Sym C2v Symmetry P_Eq Equivalent Protons (H2=H6, H3=H5) P_Sym->P_Eq P_NMR AA'BB' System ~7.2 - 7.5 ppm P_Eq->P_NMR M_Sym No Symmetry M_Eq Unique Protons (H2, H4, H5, H6) M_Sym->M_Eq M_NMR 4 Distinct Signals ~7.1 - 7.6 ppm M_Eq->M_NMR

Causality between molecular symmetry and resulting 1H NMR spin-spin coupling patterns.

Protocol 2: LC-MS Isomer Separation

Rationale: Because the isomers are isobaric, mass spectrometry alone cannot distinguish them. We must rely on chromatographic separation driven by their differing dipole moments. A shallow gradient is strictly required to achieve a resolution (


) > 1.5.
  • Column Selection: Use a high-efficiency Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates.

  • Mobile Phase: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Initiate at 30% B, hold for 1 minute, then apply a shallow ramp of 1% B/minute up to 60% B.

  • Internal Validation Step: Inject a blank (solvent only) prior to the sample to rule out column carryover. Co-inject a known internal standard (e.g., 4-chlorophenyl cyclopropanecarbaldehyde) to validate retention time stability across multiple runs.

  • Detection: Monitor UV absorbance at 254 nm and ESI+ MS for the 225/227 m/z doublet. The para-isomer typically exhibits a slightly different retention time due to its highly linear geometry and specific dipole moment interacting with the C18 stationary phase.

References

  • Title: How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Source: ResearchGate URL: [Link]

  • Title: Spectroscopy Tutorial: Aromatics (IR and NMR Interpretation) Source: Organic Chemistry at CU Boulder URL: [Link]

Sources

Validation

A Comparative Guide to the Elemental and Structural Analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The identity, purity, and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The identity, purity, and structural integrity of a compound are foundational to its subsequent evaluation for therapeutic potential. This guide provides an in-depth, comparative analysis of various analytical techniques for the elemental and structural elucidation of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde, a molecule of interest in medicinal chemistry.

As Senior Application Scientists, our goal is to move beyond a mere recitation of methods. We aim to provide a narrative that intertwines technical accuracy with practical, field-tested insights, explaining the "why" behind experimental choices to empower researchers in their analytical endeavors.

Theoretical Elemental Composition

Before delving into experimental analysis, establishing the theoretical elemental composition of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is crucial. This theoretical baseline serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₀H₉BrO

Molecular Weight: 225.08 g/mol

Based on these values, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1053.37
HydrogenH1.0199.094.04
BromineBr79.90179.9035.50
OxygenO16.00116.007.11

This table provides the foundational data for validating the elemental composition of a synthesized batch of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde.

Core Elemental Analysis Techniques: A Comparative Overview

The determination of the elemental composition of a novel compound is a critical first step in its characterization. For a halogenated organic molecule such as 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde, several techniques can be employed, each with its own set of advantages and limitations.

Combustion Analysis (CHN/X Analysis)

Combustion analysis is a long-established, robust method for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound. With modifications, it can also be adapted for halogen analysis.

Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and for halogenated compounds, hydrogen halides) are then passed through a series of absorption tubes or detected by thermal conductivity or infrared detectors.

Workflow for Bromine Analysis:

A schematic of the combustion analysis workflow for bromine.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the solid 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde are accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion tube heated to approximately 1000°C with a constant flow of oxygen.

  • Absorption: The combustion gases are passed through a scrubber solution, typically a basic solution such as sodium hydroxide with hydrogen peroxide, to trap the resulting hydrogen bromide (HBr) as sodium bromide (NaBr).

  • Quantification: The bromide in the absorption solution is then quantified, commonly by potentiometric titration with a standardized silver nitrate solution.

Comparison with Other Techniques:

FeatureCombustion AnalysisICP-MSXRF
Principle Destructive combustion and detection of productsDestructive digestion and plasma ionizationNon-destructive X-ray excitation
Elements Detected C, H, N, S, HalogensMost elementsMost elements (heavier than Na)
Sensitivity Percent levelppm to ppbppm to percent
Sample Throughput ModerateHighHigh
Matrix Effects MinimalSignificantSignificant
Cost ModerateHighHigh
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity. For the analysis of bromine in an organic matrix, a digestion step is required to convert the sample into a liquid form suitable for introduction into the plasma.

Principle: The digested sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Workflow for Bromine Analysis by ICP-MS:

A schematic of the ICP-MS analysis workflow for bromine.

Experimental Protocol:

  • Sample Preparation (Digestion): A precisely weighed amount of the solid compound is placed in a microwave digestion vessel with a mixture of strong acids (e.g., nitric acid and hydrogen peroxide). The vessel is heated in a microwave system to break down the organic matrix and bring the bromine into solution.

  • Dilution: The resulting solution is diluted with deionized water to a suitable concentration for ICP-MS analysis.

  • Analysis: The diluted solution is introduced into the ICP-MS instrument, and the intensity of the bromine isotopes (⁷⁹Br and ⁸¹Br) is measured.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of solid samples with minimal preparation.

Principle: The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element.

Workflow for Bromine Analysis by XRF:

A schematic of the XRF analysis workflow for bromine.

Experimental Protocol:

  • Sample Preparation: The solid 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is finely ground to a homogenous powder. The powder is then pressed into a pellet using a hydraulic press. This ensures a flat and uniform surface for analysis.

  • Analysis: The pellet is placed in the XRF spectrometer and irradiated with X-rays. The emitted fluorescent X-rays are detected and their energies and intensities are measured to determine the concentration of bromine.

Complementary Structural Elucidation Techniques

While elemental analysis confirms the "what" and "how much" of the elemental composition, spectroscopic techniques are essential for elucidating the "how" – the connectivity and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectrum (Predicted):

  • Aromatic Protons (4H): Multiple signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between the non-equivalent protons on the benzene ring.

  • Aldehyde Proton (1H): A singlet or a triplet (if coupled to adjacent protons, though unlikely in this structure) in the downfield region (δ 9.0-10.0 ppm).

  • Cyclopropyl Protons (4H): A set of complex multiplets in the upfield region (δ 0.5-2.0 ppm), characteristic of the diastereotopic protons of the cyclopropane ring.

Expected ¹³C NMR Spectrum (Predicted):

  • Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Cyclopropyl Carbons: Signals for the three carbons of the cyclopropane ring in the upfield region (δ 10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (225.08 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

  • Fragmentation Peaks: Fragmentation of the molecule may lead to the loss of the bromine atom, the aldehyde group, or cleavage of the cyclopropane ring, resulting in characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic/Cyclopropyl): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

  • C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Conclusion: An Integrated Approach for Comprehensive Characterization

The elemental and structural analysis of a novel compound like 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde requires a multi-faceted and integrated approach. No single technique can provide a complete picture.

  • For initial elemental composition verification, combustion analysis offers a cost-effective and reliable method for determining the percentage of C, H, and Br.

  • For high-sensitivity analysis or in complex matrices, ICP-MS is the technique of choice, despite the requirement for sample digestion.

  • For rapid, non-destructive screening, XRF provides a valuable tool, especially for solid samples.

These elemental analysis techniques should always be complemented by a suite of spectroscopic methods.

  • NMR spectroscopy is indispensable for confirming the precise connectivity of atoms.

  • Mass spectrometry provides crucial molecular weight information and fragmentation data.

  • FTIR spectroscopy offers a quick and straightforward way to identify the key functional groups present.

By judiciously selecting and integrating these analytical techniques, researchers can confidently and comprehensively characterize new chemical entities, paving the way for their successful application in drug discovery and development.

References

  • Combustion Analysis: Information on the principles and applications of combustion analysis can be found in standard analytical chemistry textbooks and on the websites of instrument manufacturers such as Elementar () and PerkinElmer ().

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Detailed information on ICP-MS theory and applications is available from sources like Agilent Technologies () and Thermo Fisher Scientific ().

  • X-Ray Fluorescence (XRF) Spectroscopy: Resources for XRF analysis can be found on the websites of manufacturers such as Bruker () and Rigaku ().

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive information on NMR spectroscopy can be accessed through educational resources like the Spectral Database for Organic Compounds (SDBS) and from instrument vendors like Bruker and JEOL.
  • Mass Spectrometry (MS): The principles and applications of mass spectrometry are detailed in numerous textbooks and on the websites of organizations like the American Society for Mass Spectrometry ().

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Information on FTIR can be found in spectroscopy textbooks and on the websites of instrument manufacturers like Thermo Fisher Scientific and Shimadzu.
Comparative

A Comparative Guide to the HPLC Analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde. As a key intermediate in various synthetic path...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals, robust and reliable analytical methods for this compound are paramount for ensuring purity, monitoring reaction kinetics, and performing quality control.

We will explore a primary reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method, detailing the scientific rationale behind the selection of chromatographic parameters. Furthermore, we will compare this direct approach with alternative analytical strategies, including Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with pre-column derivatization, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

Direct analysis via RP-HPLC is often the most straightforward and widely applicable method for a compound like 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde. The molecule possesses a combination of a non-polar bromophenyl group and a moderately polar aldehyde functional group, making it an ideal candidate for separation on a hydrophobic stationary phase.

The retention of this analyte on a C18 column is governed by hydrophobic interactions between the stationary phase and the bromophenyl and cyclopropyl moieties. The presence of the polar aldehyde group provides a competing interaction with the polar mobile phase, allowing for effective elution and separation from non-polar impurities or starting materials. The addition of a small amount of acid to the mobile phase is a common practice to ensure the consistent protonation state of any acidic silanol groups on the silica backbone of the stationary phase, thereby improving peak shape and reproducibility.

Conceptual Workflow for RP-HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase or Acetonitrile filter Filter through 0.45µm Syringe Filter prep_sample->filter prep_std Prepare Serial Dilutions of Reference Standard injector Autosampler Injection filter->injector column Reverse-Phase C18 Column (e.g., 4.6 x 250 mm, 5µm) injector->column detector UV Detector (λ = 254 nm) column->detector pump Isocratic or Gradient Pump (Acetonitrile/Water + 0.1% Formic Acid) pump->injector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration quant Quantify using Calibration Curve integration->quant

Caption: Workflow for the quantitative analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde by RP-HPLC.

Comparison of Analytical Methodologies

While direct RP-HPLC is a robust primary method, alternative techniques offer distinct advantages in terms of sensitivity or structural confirmation. The choice of method depends on the specific analytical goal, such as routine quality control, trace impurity analysis, or initial characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds.[1][2] Given its structure, 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is likely amenable to GC analysis. GC-MS provides excellent sensitivity and, crucially, structural information from the mass spectrum, making it invaluable for impurity identification.[1] However, the thermal lability of the aldehyde or cyclopropane ring at high injector temperatures could be a potential drawback, possibly requiring derivatization.

  • HPLC with DNPH Derivatization: For trace-level quantification, especially in complex matrices, pre-column derivatization is a powerful strategy. Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (DNPH) to form highly stable DNPH-hydrazone derivatives.[3][4] These derivatives possess a strong chromophore, allowing for detection at higher wavelengths (e.g., 360 nm), which significantly enhances sensitivity and reduces interference from matrix components.[4] This method is standardized in many environmental analyses, such as those specified by the US EPA.[5] The primary disadvantage is the additional sample preparation step, which adds time and a potential source of error.

Performance Comparison Table
FeatureDirect RP-HPLC GC-MS HPLC with DNPH Derivatization
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Separation based on boiling point and polarity in a gaseous mobile phase.Chemical reaction to form a UV-active derivative, followed by RP-HPLC separation.
Selectivity Good; adjustable with mobile phase composition and column chemistry.Excellent; based on both chromatographic separation and mass fragmentation patterns.Very high; specific to carbonyl compounds and detection at a selective wavelength.[6]
Sensitivity Moderate (µg/mL range).High to Very High (pg/mL to ng/mL range).[2]Very High (ng/mL range); enhanced by the strong chromophore of the derivative.[7]
Sample Prep Simple: Dilute and inject.Simple for clean samples; may require extraction for complex matrices.More complex: Involves a derivatization reaction, quenching, and possible extraction.[4]
Key Advantage Simplicity, speed, and robustness for routine analysis.Provides structural confirmation and is ideal for identifying unknown impurities.Superior sensitivity for trace analysis in complex samples.[3]
Potential Issue Lower sensitivity compared to other methods.Potential for thermal degradation of the analyte.The derivatization step can be time-consuming and introduce variability.

Factors Influencing HPLC Retention Time

The retention time (t_R) in HPLC is a critical parameter for compound identification. It is influenced by a combination of chemical and physical factors related to the analyte, the stationary phase, and the mobile phase. Understanding these factors is essential for method development and troubleshooting.[8]

RT Retention Time (tR) Analyte Analyte Properties Analyte->RT Hydrophobicity Hydrophobicity (Bromo-phenyl group) Analyte->Hydrophobicity Polarity Polarity (Aldehyde group) Analyte->Polarity MobilePhase Mobile Phase MobilePhase->RT OrganicContent Organic Solvent % MobilePhase->OrganicContent pH pH / Modifiers MobilePhase->pH StationaryPhase Stationary Phase StationaryPhase->RT ColumnChem Chemistry (e.g., C18) StationaryPhase->ColumnChem ParticleSize Particle Size StationaryPhase->ParticleSize System System Parameters System->RT FlowRate Flow Rate System->FlowRate Temperature Column Temperature System->Temperature

Caption: Key factors influencing the retention time of an analyte in reverse-phase HPLC.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for the analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for instrument control and data analysis.

2. Reagents and Materials

  • 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde reference standard.

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Formic acid (LC-MS grade).

  • Methanol (HPLC grade, for cleaning).

  • 0.45 µm PTFE or Nylon syringe filters.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

4. Sample Preparation

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of acetonitrile or mobile phase to achieve a concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase Isocratic: 65% Mobile Phase BProvides a balance between retention and run time. Adjust %B to optimize retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.[9]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.
Detector UV at 254 nmWavelength where the phenyl ring exhibits strong absorbance.
Run Time 15 minutesShould be sufficient to elute the analyte and any common impurities.

6. Data Analysis and System Suitability

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration in the sample using linear regression.

  • System Suitability: Before sample analysis, inject a mid-level standard at least five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. The USP tailing factor for the analyte peak should be between 0.8 and 1.5.

References

  • SIELC Technologies. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • Licari, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. Available at: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

  • Wiley-VCH. Supporting Information for Dynamic kinetic resolution of racemic alcohols. Available at: [Link]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • Schurig, V., et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chirality, 16(S1), S107-S113. Available at: [Link]

  • Salthammer, T., et al. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere, 73(8), 1351-1356. Available at: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Giuffrida, S., et al. (2023). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Molecules, 28(7), 3224. Available at: [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Caiali, E., & David, V. (2013). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 58(4-5), 367-372. Available at: [Link]

  • ResearchGate. Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available at: [Link]

  • U.S. Pharmacopeia. (2021, September 28). <621> Chromatography. Available at: [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available at: [Link]

  • LCGC. (2020, November 11). Retention Time Changes in HPLC: The LCGC Blog. Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Beilstein Journals. (2020, November 30). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Available at: [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available at: [Link]

  • Reddit. (2022, April 30). Help ! I'm am running a Cubane synthesis.... Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Cyclopropane Aldehyde vs. Cyclobutane Aldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, strained cyclic systems offer unique reactivity profiles that can be harnessed for elegant and efficient chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two fundamental, yet distinct, strained carbonyl compounds: cyclopropane carboxaldehyde and cyclobutane carboxaldehyde.

The inherent ring strain within these small cycloalkanes profoundly influences the reactivity of the appended aldehyde functionality. This guide will delve into the theoretical underpinnings of this reactivity, supported by available experimental and computational data, to provide a clear and objective comparison. We will explore key classes of reactions—nucleophilic addition, reduction, oxidation, and olefination—and provide detailed experimental protocols for their execution and comparative analysis.

The Decisive Role of Ring Strain

The enhanced reactivity of cyclopropane derivatives over their cyclobutane counterparts is a well-established principle in organic chemistry, primarily attributed to the significant difference in ring strain.[1][2] Cyclopropane, with its 60° C-C-C bond angles, deviates substantially from the ideal tetrahedral angle of 109.5°, resulting in significant angle and torsional strain.[1] This high degree of strain, estimated to be around 27.5 kcal/mol, imparts a high degree of p-character to the C-C sigma bonds, making them weaker and more susceptible to cleavage.[3] In contrast, cyclobutane adopts a puckered conformation to alleviate some torsional strain, and its bond angles of approximately 90° lead to a lower, yet still significant, ring strain of about 26.5 kcal/mol.[2][3]

This difference in ring strain directly impacts the reactivity of the exocyclic aldehyde group. Reactions that lead to a change in hybridization of the carbonyl carbon from sp² to sp³, such as nucleophilic addition, can partially alleviate the ring strain in the transition state, particularly for cyclopropane. This results in a lower activation energy and, consequently, a faster reaction rate for cyclopropane aldehyde compared to cyclobutane aldehyde.

Physical Properties at a Glance

A summary of the key physical properties of cyclopropane carboxaldehyde and cyclobutane carboxaldehyde is presented below. These properties are essential for designing and executing comparative experiments.

PropertyCyclopropane CarboxaldehydeCyclobutane Carboxaldehyde
CAS Number 1489-69-6[4][5]2987-17-9[6][7]
Molecular Formula C₄H₆O[4][5]C₅H₈O[6][7]
Molecular Weight 70.09 g/mol [4][5]84.12 g/mol [6][7]
Boiling Point 98-101 °C[8][9]116-117 °C[10]
Density 0.938 g/mL at 25 °C[8][9]~0.925 g/cm³[10]
Refractive Index n20/D 1.4298[8][9]-
Solubility Soluble in water[4][8]Soluble in most organic solvents[10]

Comparative Reactivity in Key Transformations

While direct, side-by-side quantitative kinetic studies for all reactions are not extensively available in the literature, the general principles of reactivity, supported by computational studies and qualitative experimental observations, consistently point to the higher reactivity of cyclopropane aldehyde.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The electrophilicity of the carbonyl carbon is enhanced in cyclopropane aldehyde due to the electron-withdrawing nature of the strained ring. This, combined with the partial release of ring strain in the tetrahedral intermediate, leads to a predicted faster rate of reaction compared to cyclobutane aldehyde.[11]

A theoretical study on the Wittig reaction of cyclic ketones provides strong evidence for this trend. The calculated activation energy for the initial nucleophilic attack of the phosphorus ylide on cyclopropanone was found to be significantly lower than that for cyclobutanone, indicating a more facile reaction for the three-membered ring system.[12] While this is a ketone system, the same principles of ring strain influencing carbonyl reactivity apply to aldehydes.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following detailed experimental protocols are provided. These protocols are designed to be conducted in parallel for both cyclopropane carboxaldehyde and cyclobutane carboxaldehyde to ensure a direct and meaningful comparison.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment aims to compare the reduction rates of the two aldehydes to their corresponding primary alcohols using sodium borohydride. The reaction progress can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Methodology:

  • Preparation of Reaction Solutions:

    • In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 10 mmol of cyclopropane carboxaldehyde and cyclobutane carboxaldehyde, respectively, in 20 mL of anhydrous methanol.

    • Cool both solutions to 0 °C in an ice-water bath.

  • Initiation of Reduction:

    • To each flask, add a solution of sodium borohydride (5 mmol in 10 mL of anhydrous methanol, pre-cooled to 0 °C) dropwise over 5 minutes with vigorous stirring. Start a timer immediately after the addition is complete.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 5, 10, 20, 30, and 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench the aliquot with 1 mL of a 1 M aqueous solution of ammonium chloride.

    • Extract the organic components with 2 mL of diethyl ether.

    • Analyze the ether layer by GC or ¹H NMR to determine the ratio of the remaining aldehyde to the formed alcohol.

  • Data Analysis:

    • Plot the percentage conversion of the aldehyde to the alcohol as a function of time for both reactions.

    • The steeper slope for the cyclopropane carboxaldehyde reaction will provide experimental evidence for its higher reactivity.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis prep1 Dissolve Aldehydes in Anhydrous Methanol prep2 Cool to 0°C prep1->prep2 react1 Add NaBH₄ Solution prep2->react1 react2 Stir at 0°C react1->react2 mon1 Withdraw Aliquots at Time Intervals react2->mon1 mon2 Quench with NH₄Cl mon1->mon2 mon3 Extract with Diethyl Ether mon2->mon3 anal1 GC or ¹H NMR Analysis mon3->anal1 anal2 Plot % Conversion vs. Time anal1->anal2 G ylide Phosphonium Ylide (Wittig Reagent) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Cycloalkyl Aldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Sources

Comparative

A Comprehensive Guide to Establishing a Reference Standard for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a High-Fidelity Reference Standard In the landscape of pharmaceutical research and development, the integrity of every expe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a High-Fidelity Reference Standard

In the landscape of pharmaceutical research and development, the integrity of every experiment hinges on the quality of the materials used. For novel intermediates and building blocks like 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde, a molecule with potential applications in medicinal chemistry, the availability of a well-characterized reference standard is not a mere formality—it is the bedrock of reproducible science. A reference standard of high purity and with a comprehensively defined identity is crucial for the accurate quantification of reaction yields, the identification of impurities, and the validation of analytical methods.

Currently, while 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde can be sourced from various chemical suppliers, these are typically sold as research-grade chemicals with limited characterization data. For critical applications, particularly in regulated environments, such materials do not meet the stringent requirements for a reference standard. This guide, therefore, provides a comprehensive framework for the in-house synthesis, purification, and rigorous analytical qualification of 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde as a reference standard. We will objectively compare the resulting in-house standard with commercially available alternatives, supported by detailed experimental protocols and data. This approach is grounded in the principles of Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guidance, which, although intended for Active Pharmaceutical Ingredients (APIs), provides a robust framework for the management of critical reagents and reference standards.[1][2][3][4]

Part 1: Synthesis and Purification of the In-House Reference Standard

The establishment of a reference standard begins with its synthesis and purification to the highest reasonably attainable purity.[5] The synthetic route chosen should be robust and yield a product that can be purified effectively. A common and efficient route to aldehydes is the mild oxidation of the corresponding primary alcohol.

Synthetic Strategy: From Carboxylic Acid to High-Purity Aldehyde

Our proposed synthesis commences with the commercially available 1-(3-bromophenyl)cyclopropanecarboxylic acid. This is first reduced to the corresponding alcohol, 1-(3-bromophenyl)cyclopropylmethanol, which is then oxidized to the target aldehyde. This two-step process allows for purification at the intermediate alcohol stage, which can simplify the final purification of the aldehyde.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Carboxylic_Acid 1-(3-bromophenyl)cyclopropane- carboxylic acid Alcohol 1-(3-bromophenyl)cyclopropyl- methanol Carboxylic_Acid->Alcohol LiAlH4, THF Aldehyde 1-(3-Bromo-phenyl)-cyclopropane- carbaldehyde Alcohol->Aldehyde Dess-Martin Periodinane, DCM

Caption: Synthetic pathway for 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde.

Experimental Protocol: Dess-Martin Oxidation of 1-(3-bromophenyl)cyclopropylmethanol

The Dess-Martin periodinane (DMP) oxidation is selected for its mild reaction conditions, high chemoselectivity for primary alcohols, and neutral pH, which minimizes the risk of side reactions or degradation of the product.[6][7][8][9][10]

Materials:

  • 1-(3-bromophenyl)cyclopropylmethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-(3-bromophenyl)cyclopropylmethanol (1.0 eq) in anhydrous DCM (approx. 10 volumes).

  • To this solution, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir until the solid dissolves and the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with deionized water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde as a highly pure solid or oil.

Part 2: Comprehensive Analytical Qualification

A "highly purified compound that is well characterized" is the FDA's definition of a reference standard.[11] Therefore, a battery of analytical tests is required to confirm the identity, purity, and potency of the in-house standard.[5][12]

Workflow for Reference Standard Qualification

Qualification_Workflow cluster_synthesis Material Preparation cluster_analysis Analytical Characterization cluster_qual Qualification & Documentation Synth Synthesis & Purification NMR Structure Confirmation (¹H & ¹³C NMR) Synth->NMR HPLC Purity Assay & Impurity Profile (HPLC-UV) Synth->HPLC GCMS Orthogonal Purity & Volatile Impurities (GC-MS) Synth->GCMS FTIR Functional Group ID (FT-IR) Synth->FTIR PurityAssign Purity Assignment NMR->PurityAssign HPLC->PurityAssign GCMS->PurityAssign FTIR->PurityAssign CoA Certificate of Analysis (CoA) Generation PurityAssign->CoA Stability Stability Assessment CoA->Stability

Caption: Workflow for qualifying an in-house reference standard.

Structural Confirmation by NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

Expected Spectral Data:

Analysis Expected Chemical Shifts (δ, ppm) and Multiplicity Rationale
¹H NMR ~9.5-10.0 (s, 1H)Aldehydic proton (CHO), typically a singlet.[13][14]
~7.2-7.6 (m, 4H)Aromatic protons on the bromophenyl ring, showing complex splitting patterns.
~1.2-1.8 (m, 4H)Diastereotopic methylene protons of the cyclopropyl ring.[14][15]
¹³C NMR ~190-200Aldehydic carbonyl carbon.[16]
~122 (C-Br)Aromatic carbon attached to bromine.
~125-135 (aromatic C-H)Other aromatic carbons.
~30-40 (quaternary C)Quaternary carbon of the cyclopropyl ring.
~15-25 (CH₂)Methylene carbons of the cyclopropyl ring.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

An isocratic or gradient reverse-phase HPLC method is developed to separate the main compound from any process-related impurities or degradation products.

Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile at ~1 mg/mL. Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Orthogonal Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry serves as an excellent orthogonal technique to HPLC for purity assessment, especially for identifying volatile impurities.

Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) at m/z 224 and 226 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and characteristic fragmentation patterns. The purity is assessed by the peak area percentage in the total ion chromatogram (TIC).

Functional Group Identification by FT-IR Spectroscopy

Protocol:

  • Sample Preparation: A small amount of the solid or liquid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Vibration Appearance
~2820 and ~2720Aldehydic C-H stretchTwo distinct, moderate peaks.[16][17][18][19]
~1705-1685Carbonyl (C=O) stretchStrong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[13][17]
~3100-3000Aromatic C-H stretchModerate peaks.
~1600-1450Aromatic C=C stretchMultiple moderate to sharp peaks.

Part 3: Comparison Guide: In-House Standard vs. Commercial Alternatives

The primary distinction between an in-house qualified reference standard and a commercially available research chemical lies in the level of characterization and the confidence this imparts.

Parameter In-House Qualified Reference Standard Commercial Research-Grade Chemical
Purity Accurately determined, typically >99.5%, with a documented purity value assigned.Often stated as a minimum purity (e.g., >95% or >97%), but may lack detailed batch-specific data.
Identity Confirmation Confirmed by multiple spectroscopic techniques (NMR, MS, IR).Typically confirmed by one method (e.g., ¹H NMR only), which may not be provided to the customer.
Impurity Profile Impurities are identified or quantified where possible.Impurity profile is generally unknown and undocumented.
Certificate of Analysis Comprehensive CoA with all characterization data, purity assignment, and storage conditions.Basic CoA or technical data sheet with limited information (e.g., appearance, molecular formula).
Suitability for Use Suitable for quantitative analysis, method validation, and as a primary standard for assays.Suitable for exploratory synthesis and qualitative screening. Risky for quantitative applications without further in-house characterization.
Traceability & Documentation Full history of synthesis, purification, and analysis is documented and traceable.Limited to no traceability beyond the supplier's lot number.
Decision Logic: When to Use Which Standard

Decision_Tree Start Application Type? Qualitative Qualitative / Exploratory (e.g., reaction screening) Start->Qualitative Non-Critical Quantitative Quantitative / Regulated (e.g., impurity marker, assay standard) Start->Quantitative Critical Commercial Use Commercial Research-Grade Chemical Qualitative->Commercial InHouse Use In-House Qualified Reference Standard Quantitative->InHouse

Caption: Decision guide for selecting a chemical standard.

Conclusion: Upholding Scientific Integrity

For professionals in drug discovery and development, the use of a rigorously qualified reference standard for 1-(3-bromo-phenyl)-cyclopropanecarbaldehyde is indispensable for generating reliable and defensible data. While commercially available reagents offer convenience for preliminary studies, they lack the comprehensive characterization required for critical applications. By following the protocols outlined in this guide for synthesis, purification, and multi-technique analytical characterization, researchers can establish an in-house reference standard of the highest quality. This investment in creating a well-defined standard underpins the scientific integrity of subsequent research and development activities, ensuring data accuracy, reproducibility, and regulatory compliance.

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  • Ferreira, A. C. S., et al. (2015, April 8). "Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines." PubMed. Available at: [Link]

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  • Pawar, D. M., & Noe, E. A. (1998). "Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups." The Journal of Organic Chemistry. Available at: [Link]

  • Agilent Technologies. "High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX." Agilent Technologies. Available at: [Link]

  • Kumar, L. K., et al. (2014). "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." PMC. Available at: [Link]

  • Pawar, D. M., & Noe, E. A. (1998). "Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups." ACS Publications. Available at: [Link]

  • Ferreira, A. C. S., et al. (2015, March 30). "Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines." ACS Publications. Available at: [Link]

  • Brattoli, M., et al. (2014, September 20). "Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product." Chemical Engineering Transactions. Available at: [Link]

  • HELIX Chromatography. (2022, August 12). "HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison." HELIX Chromatography. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). "Reference-Standard Material Qualification." Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. "1 H (a) and 13 C NMR spectra of 4 (b)." ResearchGate. Available at: [Link]

  • BioProcess International. (2025, December 19). "Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025." BioProcess International. Available at: [Link]

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  • Balci, M. (2005). "Basic 1H- and 13C-NMR Spectroscopy." Elsevier. Available at: [Link]

  • Libbe, J., et al. (2010). "Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase." PubMed. Available at: [Link]

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  • ResearchGate. "(PDF) Review of cyclopropyl bromide synthetic process." ResearchGate. Available at: [Link]

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Validation

purity analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde via GC-MS

Title: Purity Analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde: A Comparative Guide to GC-MS vs. Alternative Modalities Introduction 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is a highly functionalized synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde: A Comparative Guide to GC-MS vs. Alternative Modalities

Introduction 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is a highly functionalized synthetic intermediate critical to pharmaceutical development. Its architecture features a halogenated aromatic system, a highly strained cyclopropane ring, and a reactive aldehyde moiety. Ensuring the absolute purity of this compound is paramount; trace impurities such as debrominated analogs, ring-opened isomers, or oxidized carboxylic acids can propagate through synthetic workflows, compromising downstream Active Pharmaceutical Ingredients (APIs).

Comparative Analysis: Why GC-MS Outperforms HPLC and GC-FID When selecting an analytical modality for this intermediate, researchers typically evaluate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV : While HPLC is the gold standard for non-volatile or thermally labile APIs [1], it presents significant limitations here. The cyclopropane ring and aliphatic aldehyde lack strong chromophores. Although the bromophenyl group provides UV absorbance, HPLC-UV cannot definitively identify unknown impurities (e.g., a debrominated byproduct) without a mass spectrometer (LC-MS) [2].

  • GC-FID : GC-FID offers exceptional quantitative linearity and robustness for volatile compounds. However, it is structurally "blind." If a co-eluting impurity appears, FID cannot differentiate it from the main peak based on molecular structure.

  • GC-MS (The Optimal Choice) : 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is volatile and thermally stable, making it an ideal candidate for GC. When coupled with an Electron Ionization (EI) source, GC-MS provides a reproducible fragmentation "fingerprint." This allows for the unambiguous identification of structurally similar impurities, such as positional isomers or debromination products, directly from the chromatogram [3].

Quantitative Performance Comparison

Analytical FeatureHPLC-UVGC-FIDGC-MS (EI Mode)
Separation Principle Liquid-Solid PartitioningGas-Solid VolatilityGas-Solid Volatility
Detection Mechanism UV AbsorbanceFlame IonizationMass-to-Charge Ratio (m/z)
Structural Elucidation Poor (Requires reference stds)NoneExcellent (Fragmentation libraries)
Isotope Profiling NoneNoneYes (Identifies 79Br / 81Br ratio)
Primary Limitation Blind to non-chromophoric speciesCannot identify unknown peaksRequires thermal stability

Mechanistic Insight: EI-MS Fragmentation Pathway

Understanding the causality behind the mass spectrum is critical for data interpretation. Under standard 70 eV Electron Ionization, 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde undergoes a predictable and highly diagnostic fragmentation cascade [5]:

  • Isotopic Signature : Bromine naturally exists as a ~1:1 mixture of 79Br and 81Br. Consequently, the molecular ion ([M]+•) manifests as a distinct doublet at m/z 224 and 226[4].

  • Alpha-Cleavage : The reactive aldehyde group undergoes rapid alpha-cleavage, expelling a formyl radical (•CHO, 29 Da) to yield a stable cation at m/z 195 / 197 [5].

  • Debromination : The loss of a bromine radical (•Br, 79 or 81 Da) from the molecular ion yields a fragment at m/z 145.

  • Sequential Cleavage : A combined loss of both the formyl and bromine radicals results in a base peak or major fragment at m/z 116.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 224 / 226 A [M - CHO]+ m/z 195 / 197 M->A α-cleavage (-29 Da) B [M - Br]+ m/z 145 M->B Loss of Br• (-79/81 Da) C [M - CHO - Br]+ m/z 116 A->C Loss of Br• (-79/81 Da)

Figure 1: Primary EI-MS fragmentation pathways of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness in the purity analysis, the following protocol incorporates self-validating system suitability checks to guarantee data integrity.

1. Sample Preparation

  • Diluent : Anhydrous Dichloromethane (DCM). Causality: DCM is highly volatile, ensuring a narrow solvent front, and keeping it strictly anhydrous prevents the catalytic oxidation of the aldehyde moiety to a carboxylic acid.

  • Concentration : Prepare the sample at 1.0 mg/mL.

  • Internal Standard : Add n-Dodecane at 0.1 mg/mL. Causality: n-Dodecane does not interfere with the analyte's mass spectrum and normalizes any variations in injection volume or detector response [3].

2. Instrumental Parameters

  • Column : DB-5MS Capillary Column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal π-π interactions with the brominated aromatic ring, enhancing chromatographic resolution from non-aromatic aliphatic impurities.

  • Carrier Gas : High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet : 250°C, Split ratio 50:1.

  • Oven Program : Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The low initial temperature focuses the analyte at the column head (solvent effect), while the steady ramp ensures the elution of higher-boiling impurities without inducing thermal degradation [1].

  • MS Conditions : EI mode at 70 eV. Ion source at 230°C. Scan range m/z 40–350.

3. System Suitability & Validation Before analyzing the sample, the system must validate its own performance:

  • Blank Run : Inject pure DCM to verify a flat baseline and zero column carryover.

  • System Suitability Test (SST) : Inject a resolution mixture containing the analyte and 3-bromobenzaldehyde. Validation Criterion: The analysis may only proceed if the chromatographic resolution (Rs) between the two peaks is > 1.5, proving the system's capacity to separate closely related structural analogs.

GCMS_Workflow Step1 1. Sample Preparation (DCM + Internal Standard) Step2 2. System Suitability Test (Verify Rs > 1.5) Step1->Step2 Step3 3. GC Separation (DB-5MS Capillary Column) Step2->Step3 Step4 4. EI-MS Detection (70 eV, m/z 40-350) Step3->Step4 Step5 5. Data Elucidation (Isotope & Fragment Analysis) Step4->Step5

Figure 2: Self-validating GC-MS analytical workflow for purity determination.

References

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical, [Link]

  • ResearchGate. "Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives." ResearchGate,[Link]

  • Shimadzu. "Analysis of Brominated Flame Retardants by GC/MS." Shimadzu Corporation,[Link]

  • NPTEL. "Lecture 25: Mass and Infrared Spectrocopies." National Programme on Technology Enhanced Learning,[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

Operational Safety and Logistical Guide: Handling 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde (CAS: 1267279-00-4) is a highly reactive intermediate widely utilized in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

1-(3-Bromophenyl)cyclopropane-1-carbaldehyde (CAS: 1267279-00-4) is a highly reactive intermediate widely utilized in drug development and synthetic chemistry[1]. Handling this compound requires a deep understanding of its specific dual-hazard profile: the electrophilic reactivity of the cyclopropanecarbaldehyde moiety and the lipophilic nature of the bromophenyl group. This guide provides a self-validating operational framework to ensure absolute laboratory safety and regulatory compliance.

Mechanistic Causality of Hazards

To effectively protect against a chemical, researchers must understand how it interacts with biological systems and the environment.

  • Electrophilic Cross-Linking (Irritation): The aldehyde group is a potent electrophile. Upon contact with biological tissues, it rapidly reacts with nucleophilic primary amines (e.g., lysine residues) and thiols in proteins. This irreversible cross-linking is the primary mechanism behind its severe skin, eye, and respiratory irritation (H315, H319, H335).

  • Lipophilic Dermal Penetration: The heavy bromine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the aqueous barriers of the stratum corneum much faster than non-halogenated aliphatic aldehydes, necessitating specialized barrier materials.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for prolonged exposure to halogenated aldehydes. The following matrix outlines the required PPE, grounded in material compatibility data.

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Rationale
Primary Gloves Nitrile (Minimum 8 mil)< 30 minsProvides adequate short-term splash protection. Aldehydes slowly permeate and degrade nitrile over time.
Secondary Gloves Butyl Rubber (14 mil)> 240 minsHigh resistance to electrophilic permeation and lipophilic solvents. Required for extended handling or spill cleanup.
Eye Protection Polycarbonate Splash GogglesN/AForms a physical seal to prevent irreversible corneal protein cross-linking by volatile aldehyde vapors.
Respiratory NIOSH Half-Face RespiratorN/AMust be equipped with Organic Vapor (OV) cartridges to capture volatile organic compounds via activated carbon adsorption if handled outside a fume hood.

Self-Validating Operational Workflow

To mitigate exposure risks, all handling must occur within a controlled, self-validating system. Do not rely on assumptions; verify safety parameters at every step.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Before unsealing the chemical, verify fume hood negative pressure.

    • Validation Step: Tape a small strip of tissue to the bottom of the sash; it must pull steadily inward. Ensure the face velocity monitor reads between 80–120 feet per minute (fpm).

  • Atmospheric Control: Purge the reaction vessel with Argon or Nitrogen.

    • Causality: Aldehydes rapidly auto-oxidize to carboxylic acids in the presence of atmospheric oxygen. Inerting the atmosphere protects the chemical's integrity and prevents the buildup of reactive peroxide byproducts.

  • Material Transfer: Weigh the compound using a closed-system analytical balance or static-free spatulas to prevent aerosolization of the liquid/solid interface.

  • Post-Operation Decontamination: Wipe down all spatulas and balances with a 10% sodium bisulfite solution before removing them from the hood.

    • Validation Step: Swab the decontaminated area with Schiff’s reagent; a lack of magenta color change confirms the complete absence of residual aldehyde.

Workflow A 1. Pre-Operation Hood & PPE Check B 2. Material Transfer (Closed System) A->B C 3. Reaction Setup (Inert Atmosphere) B->C D 4. Decontamination & Waste Routing C->D

Standard Operational Workflow for Handling Reactive Aldehydes

Spill Management & Chemical Neutralization

In the event of a spill, physical containment is secondary to chemical neutralization. You must quench the reactive electrophile to render the area safe.

Step-by-Step Spill Protocol:

  • Evacuation & PPE Upgrade: Immediately clear the area. Responders must don butyl rubber gloves and a NIOSH-approved respirator with OV cartridges.

  • Physical Containment: Ring the spill with an inert, non-combustible absorbent such as vermiculite. Never use combustible materials like sawdust with reactive organics.

  • Chemical Quenching: Liberally apply a 10–20% aqueous solution of Sodium Bisulfite (NaHSO₃) over the spill.

    • Causality: The bisulfite ion acts as a strong nucleophile, attacking the aldehyde carbonyl carbon to form a stable, water-soluble, and non-volatile bisulfite adduct. This instantly neutralizes the inhalation and contact hazard.

  • Validation of Neutralization: Wait 15 minutes. Test the resulting slurry with an aldehyde test strip. If unreacted aldehyde remains, apply additional bisulfite.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container.

SpillManagement Spill Aldehyde Spill Detected Contain Contain with Vermiculite Spill->Contain Quench Apply 10% NaHSO3 (Bisulfite Adduct Formation) Contain->Quench Collect Collect Solid Residue Quench->Collect Waste Halogenated Waste Stream Collect->Waste

Chemical Neutralization and Containment Pathway for Aldehyde Spills

Disposal & Logistical Plan

The presence of the bromine atom dictates strict regulatory compliance for disposal, governed by standards.

  • Waste Segregation: All waste generated (including the neutralized bisulfite adduct, contaminated gloves, and empty vials) MUST be strictly segregated into a dedicated "Halogenated Organic Waste" stream.

  • Incineration Causality: Halogenated waste must never be mixed with standard organic waste. Standard incinerators operate at temperatures that can convert brominated aromatics into highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Halogenated waste is routed to specialized EPA-compliant rotary kiln incinerators operating above 1100°C with rapid quenching systems to prevent dioxin formation.

  • Container Compatibility: Store waste in HDPE carboys. Avoid metal drums, as trace moisture combined with brominated compounds can generate hydrobromic acid (HBr), leading to catastrophic container corrosion over time.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 1267279-00-4, 1-(3-Bromophenyl)cyclopropane-1-carbaldehyde." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor,[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." United States Environmental Protection Agency,[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US),[Link]

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